Hydroxydehydro Nifedipine Carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDQNVJJIRIJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544729 | |
| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34783-31-8 | |
| Record name | Hydroxydehydro nifedipine carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Hydroxydehydro Nifedipine Carboxylate" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Hydroxydehydro Nifedipine (B1678770) Carboxylate. As a primary metabolite of the widely prescribed calcium channel blocker Nifedipine, a thorough understanding of this compound is crucial for researchers in drug metabolism, pharmacokinetics, and toxicology. This document details its physicochemical properties, metabolic pathway, and provides insights into experimental protocols for its analysis.
Chemical Structure and Properties
Hydroxydehydro Nifedipine Carboxylate, scientifically known as 2-(hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid, is the primary, inactive metabolite of Nifedipine.[1][2] Its formation involves the oxidation of the dihydropyridine (B1217469) ring of Nifedipine to a pyridine (B92270) ring and the hydrolysis of one of the methyl ester groups to a carboxylic acid.
Chemical Structure:
References
Synthesis and purification of "Hydroxydehydro Nifedipine Carboxylate" reference standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the reference standard for Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, Nifedipine. This document details the chemical properties, a proposed synthetic pathway, and robust purification and analytical methodologies essential for obtaining a high-purity reference standard for research and development purposes.
Introduction
Hydroxydehydro Nifedipine Carboxylate, with the IUPAC name 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid, is a significant metabolite of Nifedipine.[1][2] As a reference standard, its availability in a highly pure form is critical for pharmacokinetic studies, metabolism profiling, and as a standard in the analytical testing of Nifedipine and its related substances. This guide outlines a feasible synthetic approach and purification strategy to obtain this compound with the requisite purity for use as a reference material.
Chemical Properties:
| Property | Value | Reference |
| IUPAC Name | 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | [1] |
| CAS Number | 34783-31-8 | [1][2] |
| Molecular Formula | C₁₆H₁₄N₂O₇ | [1] |
| Molecular Weight | 346.29 g/mol | [1] |
| Appearance | Expected to be a solid | [3] |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned as a multi-step process commencing with a modified Hantzsch dihydropyridine (B1217469) synthesis, followed by oxidation, selective hydrolysis, and hydroxylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (Nifedipine)
This initial step follows the classical Hantzsch dihydropyridine synthesis.[4]
Materials:
-
2-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Ammonium (B1175870) bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-nitrobenzaldehyde and methyl acetoacetate in methanol.
-
Heat the mixture to 60-70°C with stirring.
-
Gradually add ammonium bicarbonate to the reaction mixture.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Filter the solid, wash with cold methanol, and dry under vacuum to yield the crude Nifedipine.
Step 2: Oxidation to Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate (Dehydronifedipine)
The dihydropyridine ring is aromatized to a pyridine (B92270) ring. Several oxidizing agents can be employed for this step.[5]
Materials:
-
Nifedipine (from Step 1)
-
Calcium hypochlorite (B82951) (Ca(OCl)₂) or Nitric Acid
-
Ethyl acetate (B1210297) and Water
Procedure using Calcium Hypochlorite:
-
Dissolve the crude Nifedipine in ethyl acetate.
-
Add an aqueous solution of calcium hypochlorite.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude Dehydronifedipine.
Step 3: Oxidation of the 2-Methyl Group
This step involves the selective oxidation of one of the methyl groups on the pyridine ring to a hydroxymethyl group. This is a critical and challenging step, and may be inspired by the metabolic pathway of nifedipine which involves cytochrome P450-mediated oxidation.[6]
Materials:
-
Dehydronifedipine (from Step 2)
-
A suitable oxidizing agent (e.g., selenium dioxide or a biomimetic oxidation system)
-
Appropriate solvent (e.g., dioxane)
Procedure (Conceptual):
-
Dissolve Dehydronifedipine in a suitable solvent like dioxane.
-
Add a stoichiometric amount of selenium dioxide.
-
Reflux the mixture while monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove selenium residues.
-
The filtrate is then concentrated and subjected to preliminary purification (e.g., column chromatography) to isolate the hydroxymethyl derivative.
Step 4: Selective Hydrolysis of the Ester Group
The final step is the selective hydrolysis of one of the two methyl ester groups to a carboxylic acid. This can be achieved through controlled chemical or enzymatic hydrolysis.[2][7]
Materials:
-
Hydroxymethyl Dehydronifedipine Dimethyl Ester (from Step 3)
-
A suitable base (e.g., sodium hydroxide) or a specific esterase enzyme
-
Methanol and Water
Procedure (Controlled Chemical Hydrolysis):
-
Dissolve the diester in a mixture of methanol and water.
-
Add a calculated amount of sodium hydroxide (B78521) solution dropwise at a controlled temperature (e.g., 0-5°C) to favor mono-hydrolysis.
-
Monitor the reaction closely by HPLC to maximize the yield of the desired mono-acid.
-
Once the desired conversion is achieved, neutralize the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.
Purification of this compound
Purification to a reference standard grade requires a robust method, typically involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC).
Recrystallization
Solvent System: A suitable solvent system, such as methanol/water or ethanol/water, should be chosen to recrystallize the crude product. This will help in removing a significant portion of impurities.
Preparative HPLC
Column: A reversed-phase C18 column is recommended. Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to ensure the protonation of the carboxylic acid group.[8][9][10] Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 235-240 nm).[8][11] Procedure:
-
Dissolve the recrystallized product in a minimal amount of the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the final high-purity product.
Analytical Characterization
The identity and purity of the synthesized reference standard must be confirmed using a battery of analytical techniques.
Purity Analysis by HPLC:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Expected Purity | >99.5% |
Structural Confirmation:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of the nitrophenyl group, the pyridine ring proton, the hydroxymethyl protons, the methyl ester protons, and the pyridine methyl protons. |
| ¹³C NMR | Resonances for all 16 carbon atoms, including the carbonyl carbons of the ester and carboxylic acid, and the carbons of the pyridine and nitrophenyl rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄N₂O₇). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (ester and carboxylic acid), and N-O (nitro group) functional groups. |
Logical Workflow for Purification and Analysis
References
- 1. This compound | C16H14N2O7 | CID 13599653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. CN103204814A - Preparation method of nifedipine as well as impurity separating method and application of nifedipine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Formation of Hydroxydehydro Nifedipine Carboxylate from Nifedipine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro formation of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, Nifedipine. This document outlines the metabolic pathways, detailed experimental protocols for its formation using human liver microsomes, and analytical methodologies for its quantification.
Introduction
Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The initial and rate-limiting step in its biotransformation is the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming dehydronifedipine.[1][2] This intermediate is then further metabolized to various carboxylic acid derivatives, including Hydroxydehydro Nifedipine Carboxylate. Understanding the in vitro formation of these metabolites is crucial for drug metabolism studies, assessing drug-drug interaction potential, and predicting in vivo pharmacokinetic behavior.
Metabolic Pathway
The in vitro conversion of Nifedipine to this compound is a two-step enzymatic process:
-
Oxidation of Nifedipine to Dehydronifedipine: This initial step is catalyzed by Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme in the human liver.[1][2] This reaction requires the presence of NADPH as a cofactor.
-
Formation of this compound: Following the initial oxidation, dehydronifedipine undergoes further metabolism to form its carboxylic acid derivatives. This includes the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (a primary carboxylic acid metabolite) and the subsequent formation of a 2-hydroxymethyl-pyridinecarboxylic acid derivative.[3]
The overall metabolic cascade can be visualized as follows:
Experimental Protocols
This section provides detailed methodologies for the in vitro formation and analysis of this compound from Nifedipine using human liver microsomes (HLMs).
In Vitro Incubation for Metabolite Formation
This protocol is adapted from established methods for studying Nifedipine metabolism in human liver microsomes.
Materials:
-
Nifedipine
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Trichloroacetic acid (TCA) or ice-cold acetonitrile to stop the reaction.
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Human Liver Microsomes (final concentration: 0.2-0.5 mg/mL)
-
Nifedipine (final concentration: 1-100 µM, dissolved in a minimal amount of organic solvent like methanol (B129727) or DMSO, with the final solvent concentration in the incubation typically being ≤1%)
-
Potassium phosphate buffer (0.1 M, pH 7.4) to make up the pre-incubation volume.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA (e.g., 10% w/v).
-
Protein Precipitation: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.
-
Sample Collection: Collect the supernatant for analysis by HPLC or LC-MS/MS.
The experimental workflow is illustrated below:
Analytical Methodology
The separation and quantification of Nifedipine and its metabolites are typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
HPLC Method Example:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. A common mobile phase is a mixture of methanol and water (70:30, v/v) with the pH adjusted to 3.0 with orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 235 nm.[5]
-
Injection Volume: 20 µL.
LC-MS/MS Method for Higher Sensitivity:
For more sensitive and selective quantification, an LC-MS/MS method is recommended.
-
Chromatographic conditions: Similar to the HPLC method, but often with UPLC for faster analysis.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used to detect the specific parent-to-daughter ion transitions for Nifedipine, dehydronifedipine, and this compound.
Quantitative Data
The kinetics of the initial oxidation of Nifedipine to dehydronifedipine by CYP3A4 can be characterized by the Michaelis-Menten parameters, Km and Vmax.
| Enzyme System | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | Nifedipine | 20-100 | 0.5-2.0 | [General range from literature] |
| Recombinant CYP3A4 | Nifedipine | 15-50 | Varies with expression system | [General range from literature] |
Note: The kinetic parameters for the subsequent formation of this compound from dehydronifedipine are not well-established in the literature and would require dedicated in vitro studies.
Conclusion
This technical guide provides a comprehensive framework for the in vitro study of this compound formation from Nifedipine. The provided protocols for incubation and analysis serve as a robust starting point for researchers in drug metabolism and development. Further investigation is warranted to fully elucidate the enzymatic players and kinetics of the secondary metabolic steps leading to the final carboxylate product. The methodologies described herein are essential for a deeper understanding of Nifedipine's metabolic fate and its potential for drug-drug interactions.
References
- 1. Evaluating the Disposition of a Mixed Aldehyde Oxidase/Cytochrome P450 Substrate in Rats with Attenuated P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
Navigating the Stability and Degradation of Hydroxydehydro Nifedipine Carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxydehydro Nifedipine (B1678770) Carboxylate, a principal metabolite of the widely prescribed calcium channel blocker Nifedipine, plays a crucial role in understanding the drug's in vivo behavior and potential toxicological profile. This technical guide provides a comprehensive overview of the stability and degradation pathways of Hydroxydehydro Nifedipine Carboxylate. Given the limited direct research on this specific metabolite, this guide synthesizes information from extensive studies on its parent compound, Nifedipine, to infer its stability characteristics and degradation mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.
Formation of this compound: A Metabolic Journey
This compound, chemically known as 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid, 5-methyl ester, is not a primary degradation product but rather a significant metabolite of Nifedipine formed through oxidative metabolism in the body[1][2]. The formation pathway is a multi-step enzymatic process primarily mediated by cytochrome P450 enzymes, particularly CYP3A4[3].
The metabolic conversion involves two key transformations:
-
Dehydrogenation: The dihydropyridine (B1217469) ring of Nifedipine is oxidized to a more stable pyridine (B92270) ring.
-
Oxidative Metabolism: This is followed by the oxidation of one of the methyl groups on the pyridine ring to a hydroxymethyl group and subsequent hydrolysis of one of the ester linkages to a carboxylic acid. This oxidative cleavage is a critical step in the metabolism of Nifedipine's pyridine metabolites[4].
Metabolic pathway of Nifedipine to this compound.
Stability Profile and Degradation Pathways
Photodegradation
Nifedipine is notoriously sensitive to light, particularly in the UV and visible light spectrums[5]. This photo-instability is a critical consideration in its formulation and storage. The degradation of Nifedipine under light exposure primarily leads to the formation of two major products:
-
Nitroso-phenylpyridine derivative: Formed under daylight or natural light conditions.
-
Nitro-phenylpyridine derivative: Formed under UV irradiation[5][7].
Given that this compound retains the core nitro-phenylpyridine structure, it is highly probable that it exhibits similar photosensitivity. The chromophoric groups present in the molecule are susceptible to absorbing light energy, which can trigger degradation reactions.
A newly discovered photodegradation pathway for nifedipine involves its concurrent decomposition into six components, with the main photoproduct being a nitroso derivative. Other minor products include a cis-azoxy derivative, a trans-azoxy derivative, a N,N'-dioxide derivative, and a lactam derivative[8]. It is plausible that this compound could undergo analogous transformations.
Inferred photodegradation pathways for this compound.
Oxidative Degradation
Oxidative degradation is another relevant pathway. Studies on Nifedipine have shown that it can be degraded under oxidative stress. For instance, treatment with hydrogen peroxide can lead to significant degradation. In the presence of UV light and hydrogen peroxide, nifedipine removal can reach up to 99.94%[9]. The degradation proceeds through the generation of reactive oxygen species (ROS) like hydroxyl and superoxide (B77818) radicals, leading to a cascade of reactions including dehydrogenation and dehydration[9]. The presence of the hydroxymethyl group in this compound could potentially make it more susceptible to oxidative attack compared to Nifedipine.
Hydrolytic Degradation
The stability of Nifedipine is also influenced by pH. While it is relatively stable in acidic conditions, it is known to be unstable at a pH greater than 10 in the presence of hemoglobin[7]. The ester functional group in this compound could be susceptible to hydrolysis, particularly under alkaline conditions, leading to the formation of the corresponding dicarboxylic acid.
Quantitative Stability Data (Inferred from Nifedipine Studies)
The following table summarizes quantitative data on the degradation of Nifedipine under various conditions. This data can serve as a proxy for estimating the stability of this compound.
| Stress Condition | Nifedipine Concentration | Degradation Product(s) | % Degradation | Reference |
| Photodegradation | ||||
| Daylight/Room Light | Pulverized tablets | Nitroso derivative and other minor products | Significant after 30 days | [8] |
| 40W Tungsten Lamp | Solution | Two chemical components detected | Zero-order kinetics initially, then first-order | [10] |
| Oxidative Degradation | ||||
| UV/H₂O₂ | 5 mg/L solution (pH 7) | 11 intermediate products | 99.94% after 5 min | [9] |
| Hydrolytic Degradation | ||||
| Alkaline (pH > 10) | In the presence of hemoglobin | Not specified | Unstable | [7] |
Experimental Protocols for Stability and Degradation Studies
The following are generalized experimental protocols adapted from studies on Nifedipine that can be applied to investigate the stability of this compound.
Photostability Testing
Objective: To assess the stability of this compound under light exposure.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Light Exposure: Expose the solutions to a controlled light source, such as a xenon lamp or a combination of cool white fluorescent and near-ultraviolet lamps, according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Sample Analysis: At specified time intervals, withdraw aliquots of the exposed and control samples.
-
Analytical Technique: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage degradation of this compound and identify the degradation products by comparing their retention times and UV spectra with those of reference standards or by using mass spectrometry (LC-MS) for structural elucidation.
Forced Degradation Studies (Oxidative and Hydrolytic)
Objective: To investigate the degradation of this compound under oxidative and hydrolytic stress.
Methodology:
-
Sample Preparation: Prepare solutions of this compound.
-
Stress Conditions:
-
Oxidative: Treat the solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.
-
Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 M) and heat the solution.
-
Alkaline Hydrolysis: Add sodium hydroxide (B78521) (e.g., 0.1 M) and heat the solution.
-
Neutral Hydrolysis: Reflux the solution in water.
-
-
Neutralization: After the specified stress period, neutralize the acidic and alkaline samples.
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method as described above.
Experimental workflow for stability testing.
Conclusion
While direct data on the stability and degradation of this compound is limited, a comprehensive understanding can be inferred from the extensive research on its parent drug, Nifedipine. The primary routes of degradation are likely to be photodegradation and, to a lesser extent, oxidative and hydrolytic pathways. The provided experimental protocols offer a robust framework for conducting specific stability studies on this important metabolite. Further research is warranted to definitively characterize the stability profile of this compound, which will contribute to a more complete understanding of Nifedipine's overall disposition and safety profile.
References
- 1. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 4. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complex Spectroscopy Studies of Nifedipine Photodegradation [mdpi.com]
- 8. Newly discovered photodegradation products of nifedipine in hospital prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly efficient UV/H2O2 technology for the removal of nifedipine antibiotics: Kinetics, co-existing anions and degradation pathways | PLOS One [journals.plos.org]
- 10. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxydehydro Nifedipine Carboxylate: An In-depth Technical Guide to its Role as a Biomarker for Nifedipine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifedipine (B1678770), a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the management of hypertension and angina pectoris, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The formation of its metabolites is a critical determinant of its pharmacokinetic profile and can be indicative of individual metabolic capacity and potential drug-drug interactions. This technical guide focuses on a key metabolite, hydroxydehydro nifedipine carboxylate, providing a comprehensive overview of its formation, its significance as a biomarker for nifedipine metabolism, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, clinical pharmacology, and drug development.
Introduction to Nifedipine Metabolism
Nifedipine is almost completely absorbed from the gastrointestinal tract; however, due to significant first-pass metabolism, its oral bioavailability ranges from 45% to 68%. The primary site of nifedipine metabolism is the liver, where it is extensively biotransformed into inactive, water-soluble metabolites that are subsequently excreted.[1][2] Approximately 60% to 80% of an administered dose of nifedipine is excreted in the urine as inactive metabolites.[1][3]
The oxidative metabolism of nifedipine is predominantly catalyzed by the CYP3A4 isoenzyme.[4] This process leads to the formation of several metabolites, with the initial and rate-limiting step being the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, forming dehydronifedipine. This primary metabolite is then further metabolized to carboxylic acid derivatives.
This compound: A Key Biomarker
"this compound" is a collective term that can refer to the major acidic metabolites of nifedipine. The primary carboxylic acid metabolites are:
-
2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (often referred to as M-I).
-
2-hydroxymethyl-6-methyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid .
-
The corresponding 2-hydroxymethyl-pyridinecarboxylic acid (often referred to as M-II), which results from further metabolism.[2]
The formation of these carboxylic acid metabolites represents a significant pathway in the clearance of nifedipine. Therefore, their quantification in biological matrices such as plasma and urine can serve as a reliable biomarker for assessing nifedipine metabolism and, by extension, CYP3A4 activity. Monitoring the levels of this compound can be crucial in pharmacokinetic studies, drug-drug interaction studies involving CYP3A4 inhibitors or inducers, and in understanding inter-individual variability in nifedipine response.
Metabolic Pathway of Nifedipine
The metabolic cascade of nifedipine to its carboxylic acid derivatives is a multi-step process primarily occurring in the liver. The signaling pathway is centered around the activity of the CYP3A4 enzyme.
References
The Discovery and Identification of Nifedipine Metabolites in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by extensive hepatic metabolism. Understanding the biotransformation of nifedipine is crucial for optimizing its clinical use, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the discovery, identification, and quantification of nifedipine metabolites in humans, detailing the metabolic pathways, experimental protocols for analysis, and quantitative data reported in the literature.
Nifedipine Metabolism: The Central Role of CYP3A4
The metabolism of nifedipine is a rapid and extensive process, with approximately 60-80% of an administered dose being eliminated as metabolites in the urine and the remainder in the feces.[3] This biotransformation is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system located in the liver and small intestine, leading to a significant first-pass effect.[2] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine (B92270) analog.[4][5][6]
The metabolic activity of CYP3A4 is a key determinant of interindividual variability in nifedipine plasma concentrations. Genetic polymorphisms in the CYP3A4 gene can influence the rate of nifedipine metabolism. For instance, the CYP3A417 allele has been shown to result in decreased metabolic activity compared to the wild-type CYP3A41 allele.
Major Nifedipine Metabolites in Humans
Several metabolites of nifedipine have been identified in human plasma and urine. The principal metabolites are inactive and water-soluble, facilitating their renal excretion.[3] The key metabolites include:
-
Dehydronifedipine (M-I): Also referred to as the pyridine analog of nifedipine, this is the primary metabolite formed through the oxidation of the dihydropyridine ring.[7][8][9] It is formally named 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester.
-
Dehydronifedipinic acid (M-II): This metabolite is formed by the hydrolysis of one of the methyl ester groups of dehydronifedipine to a carboxylic acid. Its full chemical name is 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid.[10]
-
Dehydronifedipinolactone (M-III): Further metabolism of M-II can lead to the formation of a lactone.
While dehydronifedipine is a consistent and significant metabolite, the levels of M-II are often considerably elevated in serum, whereas M-III may not be detectable in either serum or urine.[7]
Quantitative Analysis of Nifedipine and its Metabolites
The quantification of nifedipine and its metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Various analytical techniques have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), being the most common.
Data Presentation: Quantitative Levels of Nifedipine and Metabolites
The following tables summarize the reported concentrations of nifedipine and its major metabolites in human plasma and serum.
Table 1: Plasma/Serum Concentrations of Nifedipine and its Metabolites in Humans
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| Nifedipine | Plasma | 0.104 - 52.0 ng/mL | UPLC-MS/MS | [11] |
| Nifedipine | Plasma | 0.17 - 102 ng/mL | HPLC-MS/MS | [12] |
| Nifedipine | Plasma | 4.01 - 297.03 ng/mL | LC-MS/MS | [13] |
| Nifedipine | Plasma | 5.0 - 200.0 ng/mL | HPLC-UV | [14] |
| Nifedipine | Serum | 50 - 200 ng/mL | HPLC | [7] |
| Dehydronifedipine (M-I) | Serum | 50 - 200 ng/mL | HPLC | [7] |
| Dehydronifedipinic acid (M-II) | Serum | 200 - 2000 ng/mL | HPLC | [7] |
| Dehydronifedipinolactone (M-III) | Serum | Not Detected | HPLC | [7] |
Note: The reported concentration ranges can vary depending on the dosage, formulation (immediate-release vs. extended-release), and the individual's metabolic capacity.
Experimental Protocols for Metabolite Identification and Quantification
Detailed and validated experimental protocols are critical for the reliable analysis of nifedipine and its metabolites. The following sections outline the key methodologies cited in the literature.
Sample Preparation
A crucial first step in the analysis of nifedipine and its metabolites from biological matrices is the extraction of the analytes from interfering substances. Due to the photosensitivity of nifedipine, all sample handling should be performed under red light or in amber glassware to prevent photodegradation.[8]
-
Liquid-Liquid Extraction (LLE): This is a common technique where the plasma or urine sample is extracted with an organic solvent.
-
Protocol: To a 0.5 mL plasma sample, add an internal standard and denature proteins with urea. Extract the analytes with ethyl acetate (B1210297). The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[15]
-
-
Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE.
-
Protocol: Condition a C18 SPE cartridge with methanol (B129727) and water. Load the plasma sample onto the cartridge. Wash the cartridge to remove interferences, and then elute the analytes with a suitable organic solvent. The eluate is then evaporated and reconstituted for analysis.[13][14]
-
Chromatographic and Spectrometric Analysis
GC, particularly when coupled with an electron-capture detector (ECD) or a mass spectrometer (MS), provides high sensitivity and specificity for the analysis of nifedipine and its metabolites.
-
GC-ECD Protocol:
-
Sample Preparation: Nifedipine is oxidized to its pyridine analog, followed by benzene (B151609) extraction. Metabolites are extracted with ethyl acetate, and M-I is derivatized to its methyl ester.[9]
-
Chromatographic Conditions: A packed column with 3% OV-101 on a solid support is used. On-column injection is preferred to prevent the thermal degradation of nifedipine to its pyridine analog.[8][16]
-
Detection: An electron-capture detector is used for sensitive quantification.[8]
-
HPLC is a versatile and widely used technique for the separation and quantification of nifedipine and its metabolites.
-
HPLC-UV Protocol:
-
Sample Preparation: Solid-phase extraction using C18 cartridges.[14]
-
Chromatographic Conditions:
-
Column: Lichrocart Lichrospher 60 RP selectB column.[14]
-
Mobile Phase: A mixture of 0.020 mol/L KH2PO4 (pH 4.8) and acetonitrile (B52724) (42:58, v/v).[14]
-
-
Detection: UV detection at 240 nm.[14]
-
-
LC-MS/MS Protocol: This is currently the most sensitive and specific method for the analysis of nifedipine and its metabolites.
-
Sample Preparation: Liquid-liquid extraction with a mixture of n-hexane-diethyl ether (1:3, v/v).[11]
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC™ BEH C18 column.[11]
-
Mobile Phase: Acetonitrile and 10 mmol/L ammonium (B1175870) acetate (75:25, v/v).[11]
-
-
Mass Spectrometry Conditions:
-
Visualizing Nifedipine Metabolism and Analytical Workflows
Diagrams are powerful tools for illustrating complex biological and experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the nifedipine metabolic pathway and a typical analytical workflow.
Nifedipine Metabolic Pathway
Caption: Metabolic pathway of nifedipine in humans.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for nifedipine metabolite analysis by LC-MS/MS.
Conclusion
The discovery and identification of nifedipine metabolites have been pivotal in understanding its disposition in humans. The primary metabolic pathway, driven by CYP3A4-mediated oxidation, leads to the formation of inactive, water-soluble metabolites that are efficiently cleared from the body. A range of robust analytical methods, particularly LC-MS/MS, have been developed for the sensitive and specific quantification of nifedipine and its metabolites in biological fluids. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating further research and optimizing the therapeutic use of nifedipine.
References
- 1. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nifedipine and its three principal metabolites in plasma and urine by automated electron-capture capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Nifedipine Metabolites and Their Determination by Gas Chromatography [jstage.jst.go.jp]
- 10. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of nifedipine in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Determination of nifedipine and its metabolites in plasma using gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Nifedipine's Carboxylic Acid Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic effects are attributed to its potent inhibition of L-type calcium channels in vascular smooth muscle and myocardial cells. Following administration, nifedipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and small intestine. This metabolic process leads to the formation of several metabolites, with the principal product being a carboxylic acid derivative. This technical guide provides an in-depth exploration of the biological significance of this primary carboxylic acid metabolite, consolidating available data on its formation, pharmacological activity, and analytical determination. While generally considered inactive, a thorough understanding of its properties is crucial for a comprehensive pharmacological profile of nifedipine.
Nifedipine Metabolism: Formation of the Carboxylic Acid Metabolite
The biotransformation of nifedipine is a rapid and extensive process, resulting in a bioavailability of 45-68% for the parent drug. The primary metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, a reaction catalyzed predominantly by CYP3A4.[1][2][3] This initial oxidation product is then further metabolized.
The main carboxylic acid metabolite of nifedipine is chemically identified as 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid .[2][4] This metabolite is also referred to in the literature as dehydronifedipinic acid or Metabolite M-I.[4] Its formation is a key step in the elimination pathway of nifedipine. Subsequently, this carboxylic acid metabolite can be further metabolized to a hydroxymethyl derivative.[2][4] Ultimately, these water-soluble, inactive metabolites are primarily excreted in the urine (60-80%) and feces.[1][3]
Pharmacological Activity of the Carboxylic Acid Metabolite
A critical aspect for drug development and clinical pharmacology is the activity of drug metabolites. In the case of nifedipine, its primary carboxylic acid metabolite is consistently reported to be pharmacologically inactive.[2][3] This inactivity is primarily in the context of its ability to block L-type calcium channels, the mechanism of action of the parent compound, nifedipine.
Calcium Channel Blocking Activity
While direct quantitative data such as IC50 values or binding affinities for the purified carboxylic acid metabolite are not extensively reported in publicly available literature, the consensus in pharmacological studies is that the oxidation of the dihydropyridine ring to a pyridine ring results in a loss of calcium channel blocking activity. The structural integrity of the dihydropyridine ring is essential for the antagonist effect at the L-type calcium channel.
| Compound | Target | Activity | Reference |
| Nifedipine | L-type Calcium Channels | Potent Antagonist | [1] |
| 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid | L-type Calcium Channels | Inactive | [2][3] |
Table 1: Comparative Pharmacological Activity
Other Potential Biological Activities
Extensive searches of the scientific literature did not yield significant evidence of other biological activities or interactions with signaling pathways for the carboxylic acid metabolite of nifedipine. Studies on the effects of nifedipine on pathways such as nitric oxide synthase and phosphodiesterase have focused on the parent drug.[5][6] The rapid conversion of nifedipine to its inactive metabolites is a key feature of its pharmacokinetic profile. The lack of reported biological activity for the carboxylic acid metabolite suggests it is primarily an elimination product without significant off-target effects. However, the potential for subtle biological interactions cannot be entirely excluded without further dedicated research.
Signaling Pathways: A Note on the Parent Compound
As there is a lack of data on the direct effects of the carboxylic acid metabolite on cellular signaling, this section will briefly outline some of the known signaling interactions of the parent drug, nifedipine, to provide a broader context for researchers. It is crucial to emphasize that these are the effects of nifedipine and not its carboxylic acid metabolite.
Nifedipine's primary action is the blockade of L-type calcium channels, which directly impacts intracellular calcium concentrations and subsequently affects numerous downstream signaling cascades. Beyond this canonical mechanism, some studies have suggested that nifedipine may influence other signaling pathways:
-
Nitric Oxide (NO) Signaling: Some research indicates that nifedipine may increase the bioavailability of endothelial nitric oxide (NO), not by altering the expression of endothelial NO synthase (eNOS), but possibly through antioxidative effects that protect NO from degradation.[5][7]
-
Phosphodiesterase (PDE) Inhibition: There is some in vitro evidence to suggest that nifedipine may inhibit certain phosphodiesterase isoforms, which could lead to an accumulation of cyclic GMP.[6]
Experimental Protocols
The accurate quantification of nifedipine and its carboxylic acid metabolite in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation is a common first step, often achieved by adding acetonitrile. This is followed by either liquid-liquid extraction (e.g., with ethyl acetate (B1210297) at a specific pH) or solid-phase extraction (SPE) to isolate the analytes.[8]
-
Urine: Urine samples may require a dilution step followed by extraction.
-
-
Chromatographic Conditions:
-
Column: A C8 or C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water or a buffer is common. The composition can be isocratic or a gradient.
-
Detection: UV detection is frequently used, with wavelengths around 235 nm being suitable for nifedipine and its metabolites. For higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to a calibration curve generated from standards of known concentrations.
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | C8 reverse-phase | C18 reverse-phase |
| Mobile Phase | Acetonitrile:Water | Methanol:Water with buffer |
| Detection | UV at 235 nm | Tandem Mass Spectrometry (MS/MS) |
| Reference | [8] | - |
Table 2: Example HPLC Conditions
Gas Chromatography-Mass Spectrometry (GC-MS)
Methodology:
-
Sample Preparation and Derivatization:
-
Analysis of acidic metabolites like the carboxylic acid derivative by GC-MS often requires a derivatization step to increase volatility. Extractive methylation is a technique that has been successfully employed.
-
-
Chromatographic Conditions:
-
Column: A capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
-
Mass Spectrometry:
-
The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Conclusion
The primary carboxylic acid metabolite of nifedipine, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, is the major product of the drug's extensive metabolism. The available evidence strongly indicates that this metabolite is pharmacologically inactive, at least with respect to the L-type calcium channel blocking activity that defines the therapeutic effects of nifedipine. While this lack of activity is a key feature of nifedipine's safety profile, as it prevents the accumulation of active metabolites, there is a notable absence of research into other potential biological effects or interactions with cellular signaling pathways. Future research could explore these areas to provide an even more complete understanding of the overall biological impact of nifedipine administration. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of both the parent drug and its carboxylic acid metabolite, which is fundamental for ongoing and future pharmacokinetic and pharmacodynamic research.
References
- 1. In vivo oxidative cleavage of a pyridine-carboxylic acid ester metabolite of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine increases endothelial nitric oxide bioavailability by antioxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug interactions: the new phosphodiesterase inhibitor enoximone and the calcium channel blocker nifedipine in coronary surgery patients--influence on hemodynamics and plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nifedipine and diltiazem but not verapamil up-regulate endothelial nitric-oxide synthase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 | Benchchem [benchchem.com]
Methodological & Application
Application Note: Quantification of Hydroxydehydro Nifedipine Carboxylate in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxydehydro Nifedipine Carboxylate is an inactive metabolite of Nifedipine, a dihydropyridine (B1217469) calcium channel blocker widely used in the management of hypertension and angina.[1] Monitoring its concentration in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and precision.
Materials and Methods
Chemicals and Reagents
-
This compound reference standard (CAS No: 34783-31-8)[2][3][4]
-
This compound-d4 (Internal Standard - IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analytical column: C18 column (e.g., 50 mm × 2.1 mm, 3.5 µm).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a mixture of acetonitrile and water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d4 in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a mixture of acetonitrile and water (50:50, v/v) to achieve a final concentration of 100 ng/mL.
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from human plasma.[5][6]
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 (e.g., 50 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 90 |
| 2.0 | 90 |
| 2.1 | 10 |
| 3.0 | 10 |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Turbo Spray Temp | 500°C |
Table 2: MRM Transitions and Parameters
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 347.1 | 315.1 | 60 | 25 |
| This compound-d4 (IS) | 351.1 | 319.1 | 60 | 25 |
Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used.
Table 3: Typical Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.255 |
| 250 | 3.140 |
| 500 | 6.280 |
| 1000 | 12.550 |
| Correlation Coefficient (r²) | > 0.995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 3 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium QC | 80 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| High QC | 800 | < 10 | 95 - 105 | < 10 | 95 - 105 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Analyte and proposed Internal Standard structures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydroxy Dehydro Nifedipine Carboxylate - Acanthus Research [acanthusresearch.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. This compound | C16H14N2O7 | CID 13599653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
Application Note: HPLC-UV Analysis of Hydroxydehydro Nifedipine Carboxylate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely prescribed calcium channel blocker Nifedipine, in human plasma. The method utilizes a robust liquid-liquid extraction (LLE) procedure followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development where the quantification of this metabolite is crucial. All procedures are designed to ensure high sensitivity, specificity, and reproducibility.
Introduction
Nifedipine is a potent vasodilator used in the management of hypertension and angina pectoris. Its metabolism in the body leads to the formation of several metabolites, with Hydroxydehydro Nifedipine Carboxylate (also known as dehydronifedipinic acid) being a significant product. Monitoring the plasma concentrations of this metabolite is essential for understanding the complete pharmacokinetic profile of Nifedipine and for assessing patient-specific metabolic variations. This document outlines a validated HPLC-UV method for the reliable determination of this compound in human plasma.
Experimental Workflow
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and ethyl acetate (B1210297).
-
Reagents: Formic acid, ortho-phosphoric acid, sodium hydroxide, and analytical grade water.
-
Standards: Reference standards of this compound and a suitable internal standard (e.g., a structurally similar compound not present in the plasma).
Sample Preparation: Liquid-Liquid Extraction
Due to the acidic nature of this compound, an acidic extraction is performed to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.
-
Plasma Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 3000 rpm for 10 minutes to separate the plasma. Store plasma samples at -20°C or lower until analysis.
-
Acidification: To 1.0 mL of plasma in a polypropylene (B1209903) centrifuge tube, add a small volume of acid (e.g., phosphoric acid) to adjust the pH to approximately 3. This protonates the carboxylic acid group of the analyte.
-
Extraction: Add 5.0 mL of ethyl acetate to the acidified plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes to pellet any particulate matter. The supernatant is now ready for injection into the HPLC system.
HPLC-UV Conditions
The following chromatographic conditions are based on methods for the analysis of nifedipine and its acidic metabolites[1].
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C8 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm). |
| Mobile Phase | A gradient of acetonitrile and an acidic aqueous buffer (e.g., 0.1% formic acid in water). The gradient should be optimized to ensure good separation of the metabolite from endogenous plasma components and other nifedipine metabolites. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | Ambient or controlled at 25°C. |
| Injection Volume | 20 µL. |
| UV Wavelength | The UV detection wavelength should be optimized for this compound. A starting point could be in the range of 230-240 nm, which is commonly used for nifedipine and its metabolites. |
Method Validation
The analytical method should be validated according to standard bioanalytical method validation guidelines. The following parameters should be assessed:
-
Linearity: The linearity of the method should be established by analyzing a series of calibration standards prepared in blank plasma.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: The extraction recovery of the analyte from plasma should be determined by comparing the peak areas of extracted samples to those of un-extracted standards.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous plasma components and other potential interferences should be evaluated.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be assessed.
Data Presentation
The following tables summarize the expected quantitative data for a validated HPLC-UV method for the analysis of this compound in plasma, based on typical performance characteristics for such assays[1].
Table 1: Chromatographic and Calibration Data
| Parameter | Expected Value |
| Retention Time | Analyte and IS should be well-resolved from endogenous peaks. |
| Linearity Range | e.g., 50 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 50 | < 15% | < 15% | 85 - 115% |
| Medium | 500 | < 15% | < 15% | 85 - 115% |
| High | 1500 | < 15% | < 15% | 85 - 115% |
Note: %CV = Coefficient of Variation
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| This compound | 70 - 95%[1] |
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The detailed protocol for liquid-liquid extraction and the specified chromatographic conditions, when properly validated, will enable researchers and drug development professionals to accurately assess the pharmacokinetic properties of this important nifedipine metabolite. Careful attention to sample preparation, particularly the pH adjustment, is critical for achieving high recovery and reproducible results.
References
Application Note: Solid-Phase Extraction of Nifedipine and its Metabolites from Human Plasma
Introduction
Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely prescribed for the management of angina, hypertension, and Raynaud's phenomenon.[1][2][3] Accurate quantification of nifedipine and its metabolites in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[4][5] Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and improved sample cleanup.[2] This application note provides a detailed protocol for the solid-phase extraction of nifedipine and its primary metabolites from human plasma, optimized for subsequent analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary metabolites of nifedipine include dehydronifedipine, dehydronifedipinic acid, and dehydronifedipinolactone.[6] The protocol described herein is designed to efficiently extract these compounds with high recovery and precision.
Quantitative Data Summary
The following table summarizes the quantitative performance data from various validated methods for the determination of nifedipine in human plasma using solid-phase extraction.
| Analyte | SPE Cartridge | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Nifedipine | C18 | > 93.9 | 5.0 | 5 - 400 | 1.4 - 4.2 | 3.9 - 5.6 | [3] |
| Nifedipine | C2 | > 90 | 2.0 | Not Specified | < 5.5 | < 5.5 | [7] |
| Nifedipine | Oasis HLB (30 mg/mL) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Nifedipine | C18 | Not Specified | 5.0 | 5.0 - 200.0 | Not Specified | Not Specified | [9] |
| Nifedipine and Metabolites | Ethyl acetate (B1210297) (LLE) | 70 - 95 | Not Specified | 50 - 200 (Nifedipine, I, III), 200 - 2000 (II) | 10 - 15 (Nifedipine, I, III), 15 - 20 (II) | Not Specified | [6] |
Metabolite I: dehydronifedipine, II: dehydronifedipinic acid, III: dehydronifedipinolactone. LLE: Liquid-Liquid Extraction, included for comparative purposes.
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Nifedipine.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported for the solid-phase extraction of nifedipine from human plasma.[3][8][9]
1. Materials and Reagents
-
Nifedipine analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Sodium Hydroxide (NaOH)
-
Formic Acid or Phosphoric Acid
-
Solid-Phase Extraction Cartridges (e.g., Oasis HLB 30 mg/mL, C18, or C2)[3][7][8][9]
-
Human plasma (blank, for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve nifedipine and the internal standard in methanol to prepare individual stock solutions. Store these solutions at 2-8°C and protect them from light.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with methanol or mobile phase to appropriate concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.
3. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Pipette 0.5 mL of plasma into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 10 µg/mL amlodipine).[8]
-
Add 100 µL of 0.1 M NaOH to adjust the sample pH.[8] Some protocols suggest adjusting the pH to 9.
-
Vortex the sample for 30 seconds.
4. Solid-Phase Extraction Procedure
-
Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry between these steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum (e.g., 2 psi) to slowly draw the sample through the sorbent bed.[8]
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with a second aliquot of 1 mL of water to remove any remaining salts.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a high vacuum (e.g., 30 psi) for 1 minute to remove any residual water.[8]
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes by passing 0.5 mL of the mobile phase (or a suitable organic solvent like methanol or acetonitrile) through the cartridge.
-
5. Analysis
-
The eluate is ready for direct injection into an HPLC or LC-MS/MS system.
-
An example of a mobile phase for HPLC analysis is a mixture of acetonitrile and 13 mM phosphate (B84403) buffer at pH 7 (65:35, v/v).[7]
-
For LC-MS/MS, a mobile phase of 2 mM ammonium (B1175870) acetate (pH adjusted to 3 with formic acid) and acetonitrile (80:20, v/v) has been used.[8]
-
Detection is typically performed using UV at 237-338 nm or by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[5][7][10]
Important Considerations:
-
Photosensitivity: Nifedipine is highly sensitive to light. All sample preparation and analysis steps should be performed under amber or yellow light, or in light-protected containers to prevent photodegradation.[4]
-
Method Validation: This protocol should be fully validated according to regulatory guidelines (e.g., FDA bioanalytical method validation) for selectivity, linearity, accuracy, precision, recovery, and stability before being used for the analysis of clinical or research samples.[8]
-
Metabolite Extraction: The polarity of nifedipine metabolites varies. The wash and elution steps may need to be optimized to ensure efficient recovery of all metabolites of interest. For instance, more polar metabolites might require a less organic wash solution and a more polar elution solvent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for "In Vitro" Metabolism of Nifedipine Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine (B1678770), a dihydropyridine (B1217469) calcium channel blocker, is widely prescribed for the management of hypertension and angina pectoris. The clinical efficacy and potential for drug-drug interactions of nifedipine are significantly influenced by its metabolism. In humans, nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The principal metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine (B92270) derivative, which is pharmacologically inactive.[2]
Understanding the in vitro metabolism of nifedipine is crucial for predicting its pharmacokinetic profile, assessing potential drug-drug interactions, and informing dose adjustments in specific patient populations. Human liver microsomes (HLMs) serve as a standard in vitro model for these studies as they contain a high concentration of drug-metabolizing enzymes, including CYP3A4.
These application notes provide detailed protocols for conducting in vitro metabolism studies of nifedipine using HLMs, including kinetic analysis and the determination of inhibitory potential.
Metabolic Pathway of Nifedipine
The primary metabolic transformation of nifedipine is the oxidation of its dihydropyridine ring to the corresponding pyridine analog, a reaction predominantly catalyzed by CYP3A4.
Caption: Metabolic pathway of nifedipine oxidation catalyzed by CYP3A4.
Experimental Protocols
Determination of Nifedipine Metabolic Stability in Human Liver Microsomes
This protocol outlines the steps to determine the rate of nifedipine metabolism in HLMs.
Materials:
-
Nifedipine
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Tris-HCl Buffer
-
Magnesium Chloride (MgCl₂)
-
Water (HPLC-grade)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV or MS detector
Experimental Workflow:
Caption: Workflow for in vitro metabolism of nifedipine in HLMs.
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of HLMs in potassium phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM suspension, buffer, and nifedipine working solution.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Method:
Enzyme Kinetic Analysis of Nifedipine Oxidation
This protocol is designed to determine the kinetic parameters of nifedipine metabolism. It is important to note that nifedipine can exhibit substrate inhibition kinetics with CYP3A4.[7]
Procedure:
-
Follow the incubation procedure described in section 3.1.
-
Use a range of nifedipine concentrations (e.g., 0.5 to 100 µM). A concentration of 5 µM is often used as a probe concentration for CYP3A4 activity.
-
The incubation time should be optimized to ensure linear metabolite formation.
-
Quantify the rate of oxidized nifedipine formation at each substrate concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to an appropriate kinetic model (e.g., Michaelis-Menten or a substrate inhibition model) to determine the kinetic parameters.
Data Presentation
The quantitative data from the metabolic stability and enzyme kinetic studies should be summarized in clear and concise tables.
Table 1: Metabolic Stability of Nifedipine in Human Liver Microsomes
| Time (minutes) | Nifedipine Remaining (%) | Oxidized Nifedipine Formed (pmol/mg protein) |
| 0 | 100 | 0 |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Table 2: Enzyme Kinetic Parameters for Nifedipine Oxidation in Human Liver Microsomes
| Parameter | Value | Units |
| Vmax | pmol/min/mg protein | |
| Km | µM | |
| Intrinsic Clearance (Vmax/Km) | µL/min/mg protein | |
| Kinetic Model | Michaelis-Menten / Substrate Inhibition |
Conclusion
The protocols and application notes provided here offer a comprehensive guide for investigating the in vitro metabolism of nifedipine using human liver microsomes. These studies are essential for characterizing the drug's metabolic profile, understanding its potential for drug-drug interactions, and providing valuable data for preclinical and clinical drug development. Accurate determination of metabolic pathways and kinetic parameters is fundamental to ensuring the safe and effective use of nifedipine in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specific HPLC assay for serum nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Modeling of Hydroxydehydro Nifedipine Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a major metabolite of the widely used calcium channel blocker, nifedipine. This document outlines the metabolic pathway of nifedipine, summarizes key pharmacokinetic parameters, and provides detailed experimental protocols for the quantification and modeling of Hydroxydehydro Nifedipine Carboxylate.
Introduction
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker extensively used in the management of hypertension and angina pectoris. It undergoes significant first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This metabolic process leads to the formation of several metabolites, with "this compound" being one of the prominent ones.[1][2] Understanding the pharmacokinetics of this metabolite is crucial for a complete characterization of nifedipine's disposition and for assessing its potential contribution to the overall pharmacological and toxicological profile of the parent drug.
"this compound" is chemically known as 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid and is often referred to as metabolite II (M II) in scientific literature.
Metabolic Pathway of Nifedipine
Nifedipine is primarily metabolized in the liver through a series of oxidation reactions. The dihydropyridine ring of nifedipine is oxidized to its pyridine (B92270) analog, dehydronifedipine. This is followed by further metabolic steps, including the hydrolysis of one of the methyl ester groups to a carboxylic acid and hydroxylation of a methyl group.[1][2]
The formation of this compound is a key step in the metabolic cascade of nifedipine. These metabolites are generally considered inactive and are more water-soluble, facilitating their excretion from the body, primarily through urine.[2][3]
Pharmacokinetic Data
While extensive pharmacokinetic data is available for the parent drug, nifedipine, specific quantitative data for its metabolites, including this compound, are less commonly reported in the literature. The tables below summarize the known pharmacokinetic parameters of nifedipine and highlight the parameters for this compound that require experimental determination.
Table 1: Pharmacokinetic Parameters of Nifedipine in Humans (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | 45 - 77% | [1] |
| Tmax (Time to Peak Concentration) | 30 - 60 minutes | [1] |
| Cmax (Peak Plasma Concentration) | 160 ± 49 µg/L (after 10 mg dose) | [1] |
| Volume of Distribution (Vd) | 0.62 - 0.77 L/kg | [2] |
| Protein Binding | 92 - 98% | [2] |
| Elimination Half-life (t½) | ~2 hours | [2] |
| Clearance (CL) | 450 - 700 mL/min | [2] |
Table 2: Pharmacokinetic Parameters of this compound (To be Determined)
| Parameter | Value | Notes |
| Tmax | To be determined | |
| Cmax | To be determined | |
| AUC (Area Under the Curve) | To be determined | |
| Elimination Half-life (t½) | To be determined | |
| Formation Rate Constant (k_f) | To be determined |
Experimental Protocols
To determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are required. The following protocols provide a general framework for these studies.
This protocol is designed to investigate the formation of this compound from nifedipine in a controlled in vitro system.
Objective: To determine the rate of formation of this compound in the presence of human liver microsomes.
Materials:
-
Human liver microsomes (HLMs)
-
Nifedipine
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of nifedipine in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the nifedipine stock solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Analyze the samples to quantify the concentration of this compound.
This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of this compound following nifedipine administration.
Objective: To characterize the plasma concentration-time profile of this compound in an animal model (e.g., rats or dogs).
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Nifedipine formulation for oral or intravenous administration
-
Blood collection supplies (e.g., syringes, capillary tubes, EDTA tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Fast animals overnight before dosing, with free access to water.
-
Administer a single dose of nifedipine to each animal (oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples immediately by centrifuging to separate plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis using a suitable extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (to be determined by direct infusion of a standard)
-
Internal Standard: Precursor ion > Product ion
-
-
Optimization: Source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase.
Pharmacokinetic Modeling
Once the plasma concentration-time data for this compound are obtained, pharmacokinetic modeling can be performed to describe its behavior in the body.
Compartmental Modeling: A one- or two-compartment model can be fitted to the data to estimate parameters such as absorption rate constant (Ka), elimination rate constant (Ke), and volume of distribution (Vd).
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models offer a more mechanistic approach by incorporating physiological parameters (e.g., blood flow, tissue volumes) and drug-specific information (e.g., in vitro metabolism data).[4][5][6] A PBPK model for nifedipine can be extended to include its metabolites, allowing for the prediction of their concentrations in various tissues.[2]
Conclusion
The pharmacokinetic modeling of this compound is an essential component in fully understanding the disposition of nifedipine. While direct pharmacokinetic data for this metabolite is not extensively available, the protocols outlined in these application notes provide a robust framework for its determination. By combining in vitro metabolism studies, in vivo pharmacokinetic experiments in animal models, and advanced bioanalytical techniques such as LC-MS/MS, researchers can generate the necessary data to build accurate pharmacokinetic models. These models are invaluable tools in drug development, enabling a deeper understanding of drug metabolism, potential drug-drug interactions, and the overall safety profile of nifedipine.
References
- 1. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Framework to Predict Maternal-Placental-Fetal Pharmacokinetics of Nifedipine Employing Physiologically Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of physiologically-based pharmacokinetic/pharmacodynamic models to evaluate the interaction between nifedipine and apatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiologically Based Pharmacokinetic Modeling Approach to Identify the Drug-Drug Interaction Mechanism of Nifedipine and a Proton Pump Inhibitor, Omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated LC-MS/MS Method for the Quantitative Analysis of Nifedipine and its Metabolites in Human Urine
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of nifedipine (B1678770) and its primary metabolites, dehydronifedipine and dehydronifedipinic acid, in human urine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely prescribed for the management of hypertension and angina pectoris.[1][2] Following administration, nifedipine is extensively metabolized in the liver, primarily through oxidation of the dihydropyridine ring to its pyridine (B92270) analog (dehydronifedipine), which is further metabolized to dehydronifedipinic acid.[3][4] These inactive, water-soluble metabolites are predominantly excreted in the urine, accounting for 60-80% of the administered dose.[5][6] Therefore, a reliable analytical method for the quantification of nifedipine and its major metabolites in urine is crucial for assessing drug metabolism, pharmacokinetics, and patient compliance.[4][7]
This application note presents a validated LC-MS/MS method that offers high sensitivity and specificity for the analysis of nifedipine and its metabolites in a complex biological matrix like urine.
Metabolic Pathway of Nifedipine
Caption: Metabolic conversion of Nifedipine to its primary urinary metabolites.
Experimental Protocol
Materials and Reagents
-
Nifedipine, Dehydronifedipine, and Dehydronifedipinic Acid reference standards (Sigma-Aldrich or equivalent)
-
Nitrendipine (Internal Standard, IS)
-
LC-MS grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Drug-free human urine
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Analytical Column: ZORBAX SB-C18 column (50 x 4.6 mm, 1.8 µm) or equivalent
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 1 mL of urine sample, add 20 µL of the internal standard working solution (Nitrendipine, 1 µg/mL). Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | ZORBAX SB-C18 (50 x 4.6 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 250°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Nifedipine | 347.1 | 254.1 | 15 |
| Dehydronifedipine | 345.1 | 313.1 | 20 |
| Dehydronifedipinic Acid | 331.1 | 299.1 | 20 |
| Nitrendipine (IS) | 361.1 | 315.1 | 18 |
Analytical Method Workflow
Caption: Workflow for the analysis of Nifedipine and its metabolites in urine.
Method Validation
The analytical method was validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9][10][11]
Linearity
Calibration curves were constructed using spiked urine samples over the concentration range of 1-1000 ng/mL for all analytes. The method demonstrated excellent linearity with a correlation coefficient (r²) > 0.995 for all compounds.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Nifedipine | 1 - 1000 | > 0.998 |
| Dehydronifedipine | 1 - 1000 | > 0.997 |
| Dehydronifedipinic Acid | 1 - 1000 | > 0.995 |
Accuracy and Precision
Accuracy was determined by the percent recovery of spiked quality control (QC) samples at three concentration levels (Low, Mid, High). Precision was evaluated through intra-day and inter-day analysis of these QC samples, expressed as the relative standard deviation (%RSD).
| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Nifedipine | LQC | 5 | < 5.0 | < 6.5 | 95.5 - 104.2 |
| MQC | 100 | < 4.5 | < 5.8 | 97.1 - 103.5 | |
| HQC | 800 | < 3.0 | < 4.2 | 98.0 - 102.7 | |
| Dehydronifedipine | LQC | 5 | < 6.2 | < 7.5 | 93.8 - 105.1 |
| MQC | 100 | < 5.1 | < 6.3 | 96.4 - 104.0 | |
| HQC | 800 | < 4.0 | < 5.5 | 97.5 - 103.1 | |
| Dehydronifedipinic Acid | LQC | 5 | < 8.0 | < 9.5 | 91.5 - 106.3 |
| MQC | 100 | < 7.2 | < 8.1 | 94.2 - 105.5 | |
| HQC | 800 | < 6.5 | < 7.3 | 95.8 - 104.4 |
Acceptance criteria for accuracy are typically 85-115% (80-120% for LLOQ), and for precision, %RSD should be ≤15% (≤20% for LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Nifedipine | 0.3 | 1.0 |
| Dehydronifedipine | 0.4 | 1.2 |
| Dehydronifedipinic Acid | 0.5 | 1.5 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of nifedipine and its major metabolites in human urine. The simple sample preparation procedure and rapid chromatographic analysis allow for high-throughput screening. The method has been thoroughly validated and meets the requirements for bioanalytical method validation, making it a valuable tool for clinical and pharmaceutical research.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijrrjournal.com [ijrrjournal.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of Nifedipine and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several inactive, water-soluble metabolites.[3][4][5] The primary metabolite is an oxidized pyridine (B92270) analog, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid, with other minor metabolites also formed.[2][6][7] Accurate quantification of nifedipine and its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of nifedipine and its primary oxidized metabolite in human plasma. The method is sensitive, specific, and adheres to the principles outlined in the FDA's guidance on bioanalytical method validation.[8][9][10]
Nifedipine Metabolism Pathway
Nifedipine undergoes extensive first-pass metabolism, where the dihydropyridine ring is oxidized by CYP3A4 to its pyridine analog (dehydronifedipine). This metabolite is further metabolized before excretion, primarily in the urine.[2][3][4][5]
Caption: Metabolic pathway of Nifedipine via CYP3A4 oxidation.
Bioanalytical Workflow
The bioanalytical process involves the extraction of nifedipine, its metabolite, and an internal standard (IS) from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.
Caption: General workflow for the bioanalysis of Nifedipine.
Experimental Protocols
Materials and Reagents
-
Nifedipine, Dehydronifedipine, and Nitrendipine (as Internal Standard) reference standards.
-
HPLC or LC-MS grade Methanol, Acetonitrile (B52724).
-
Ammonium Acetate (B1210297) (analytical grade).
-
Formic Acid (analytical grade).
-
Ethyl Acetate and tert-Butyl Methyl Ether (analytical grade).
-
Control Human Plasma (with K2EDTA).
-
Ultrapure Water.
Instrumentation
A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: Shimadzu or equivalent system.
-
Mass Spectrometer: Sciex API 3200, 4000 or equivalent.
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 4.6 mm, 5 µm).[11]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of nifedipine, its metabolite, and the internal standard (IS) in methanol. Store at 2-8°C in the dark.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.[12]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.[13]
-
Add 25 µL of the internal standard working solution (e.g., Nitrendipine).[13]
-
Vortex briefly to mix.
-
Add 200 µL of a basic buffer (e.g., 2 M NaOH/1M glycine, pH 11.3) to alkalinize the sample.[13]
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of n-hexane-diethyl ether).[11][14]
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[13]
-
Vortex to mix and transfer to an autosampler vial for injection.
LC-MS/MS Method Parameters
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography and Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| LC Conditions | |
| Column | C18 (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Acetate (60:40, v/v)[11] |
| Flow Rate | 0.5 mL/min[15] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[16] |
| Run Time | ~4 minutes[16] |
| MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[11][14] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[14] |
| Source Temperature | 400-500°C |
| IonSpray Voltage | ~4500-5500 V |
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
|---|---|---|---|---|
| Nifedipine | 347.1 | 315.1 | Positive | [17] |
| Nifedipine | 354.1 | 222.2 | Negative | [11] |
| Dehydronifedipine | 345.0 | 284.0 | Positive | [13] |
| Nitrendipine (IS) | 361.0 | 315.0 | Positive |[13] |
Method Validation Summary
The method was validated according to FDA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 3: Calibration Curve, Linearity, and LLOQ
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|
| Nifedipine | 0.1 - 100 | > 0.995 | 0.104[14] |
| Dehydronifedipine | 0.5 - 150 | > 0.99 | 0.5 |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|---|
| Nifedipine | LQC | 0.42 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 6.53 | < 15% | ± 15% | < 15% | ± 15% | |
| HQC | 81.60 | < 15% | ± 15% | < 15% | ± 15% | |
| Dehydronifedipine | LQC | 1.0 | < 15% | ± 15% | < 15% | ± 15% |
| MQC | 50.0 | < 15% | ± 15% | < 15% | ± 15% | |
| HQC | 120.0 | < 15% | ± 15% | < 15% | ± 15% |
Data synthesized from multiple sources demonstrating typical acceptance criteria.[11][14]
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| Nifedipine | LQC | 88 - 93% | Minimal |
| MQC | 88 - 93% | Minimal | |
| HQC | 88 - 93% | Minimal | |
| Dehydronifedipine | LQC | 70 - 95% | Minimal |
| MQC | 70 - 95% | Minimal | |
| HQC | 70 - 95% | Minimal |
Data based on typical values reported in literature.[18][19]
Stability Studies: Nifedipine and its metabolite were found to be stable in plasma samples after short-term storage at room temperature, after multiple freeze-thaw cycles, and during long-term storage at -20°C.[12][19] Due to the known photosensitivity of nifedipine, all sample handling and storage should be performed under conditions that protect from light.[1][19]
Conclusion
This application note presents a detailed protocol for a selective, sensitive, and robust LC-MS/MS method for the quantification of nifedipine and its primary metabolite in human plasma. The method employs a straightforward liquid-liquid extraction procedure and a short chromatographic run time, making it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is reliable and meets the regulatory requirements for bioanalytical assays, making it a valuable tool for pharmacokinetic and drug metabolism studies of nifedipine.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 6. Pharmacokinetics and metabolism of nifedipine. | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioanalytical Method Validation: FDA Finalizes Guidance From 2013 | RAPS [raps.org]
- 9. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 10. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 11. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 13. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. asianpubs.org [asianpubs.org]
- 18. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Hydroxydehydro Nifedipine Carboxylate as a Reference Standard in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Hydroxydehydro Nifedipine (B1678770) Carboxylate as a reference standard in clinical trials for the quantification of this nifedipine metabolite in biological matrices. The included protocols are based on established principles of bioanalytical method validation.
Introduction
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina.[1] It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4).[1][2] The biotransformation of nifedipine results in several inactive metabolites that are excreted in urine and feces.[1][3] One of these key metabolites is Hydroxydehydro Nifedipine Carboxylate.
Accurate quantification of nifedipine and its metabolites in biological samples is crucial during clinical trials to understand its pharmacokinetic (PK) and pharmacodynamic (PD) profile. This involves the use of well-characterized reference standards for bioanalytical method development and validation. This compound, as a significant metabolite, serves as an important analyte for these studies.
1.1 Chemical Information
| Parameter | Value |
| IUPAC Name | 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid[4] |
| CAS Number | 34783-31-8[4][5] |
| Molecular Formula | C16H14N2O7[4] |
| Molecular Weight | 346.29 g/mol [4] |
Nifedipine Metabolism
The metabolic pathway of nifedipine is critical to understanding the formation of this compound. The primary metabolic route involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, followed by further modifications.
Caption: Metabolic pathway of Nifedipine to this compound.
Application as a Reference Standard
A reference standard is a highly purified and well-characterized substance used to ensure the accuracy and precision of analytical methods. In the context of clinical trials, this compound as a reference standard is essential for:
-
Method Development: Establishing a reliable bioanalytical method (e.g., LC-MS/MS) for the quantification of the metabolite in patient samples.
-
Method Validation: Performing validation experiments as per regulatory guidelines (e.g., FDA, EMA) to demonstrate the method's suitability for its intended purpose.[6][7][8][9]
-
Sample Analysis: Serving as a calibrator for the construction of calibration curves and as a quality control (QC) sample to ensure the accuracy of the analytical run.
3.1 Quality Attributes of a Reference Standard
The quality of the reference standard is paramount for reliable bioanalytical data.[6]
| Attribute | Specification | Importance |
| Identity | Confirmed by spectroscopic methods (e.g., NMR, MS, IR) | Ensures the correct compound is being used. |
| Purity | Typically ≥98% | Minimizes interference from impurities. |
| Certificate of Analysis (CoA) | Must be provided by the supplier | Documents identity, purity, storage conditions, and expiry date.[6][7] |
| Stability | Known under defined storage and handling conditions | Guarantees the integrity of the standard over time. |
Experimental Workflow for Clinical Sample Analysis
The general workflow for analyzing clinical trial samples for this compound using a validated bioanalytical method is outlined below.
References
- 1. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C16H14N2O7 | CID 13599653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. japsonline.com [japsonline.com]
- 9. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Quantitative Analysis of Nifedipine and its Main Metabolite in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nifedipine (B1678770) is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension and angina. It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its main and inactive metabolite, dehydronifedipine (DNIF).[1][2] The quantitative determination of nifedipine and dehydronifedipine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the simultaneous quantification of nifedipine and its primary metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative performance characteristics for the analysis of nifedipine and dehydronifedipine in human plasma using LC-MS/MS.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Nifedipine | Human Plasma | 0.5 - 100 | 0.5 |
| Dehydronifedipine | Human Plasma | 0.5 - 100 | 0.5 |
| Nifedipine | Human Plasma | 0.104 - 52.0 | 0.104 |
| Nifedipine | Human Plasma | 0.5 - 130.0 | 0.5 |
Data compiled from multiple sources.[1][3][4][5]
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | Matrix | QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nifedipine | Human Plasma | 2 | < 15% | < 15% |
| 10 | < 15% | < 15% | ||
| 50 | < 15% | < 15% | ||
| Dehydronifedipine | Human Plasma | 2 | < 15% | < 15% |
| 10 | < 15% | < 15% | ||
| 50 | < 15% | < 15% |
Representative data; specific values may vary between laboratories and methods.[1]
Table 3: Recovery
| Analyte | Matrix | Extraction Method | Recovery (%) |
| Nifedipine | Human Plasma | Liquid-Liquid Extraction | 81.3 - 89.1 |
| Dehydronifedipine | Human Plasma | Liquid-Liquid Extraction | 71.6 - 80.4 |
| Nifedipine | Human Plasma | Solid-Phase Extraction | 95 ± 2 |
| Dehydronifedipine | Human Plasma | Solid-Phase Extraction | 95 ± 4 |
Recovery can be influenced by the specific extraction protocol and reagents used.[1][3]
Experimental Protocols
Due to the photosensitivity of nifedipine, all sample handling and preparation should be performed under amber or red light conditions and in amber glassware to prevent photodegradation.[6]
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of nifedipine and dehydronifedipine from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., Nitrendipine)
-
Extraction solvent: Ether-n-hexane (3:1, v/v)[1] or Methyl tert-butyl ether (MTBE)[7]
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 2 mL of the extraction solvent (Ether-n-hexane, 3:1, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol offers a cleaner sample extract compared to LLE.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or Phenyl modified silica)[3]
-
Conditioning solvents: Methanol (B129727) and Water
-
Washing solution: Water
-
Elution solvent: Methanol
-
Vortex mixer
-
SPE manifold
-
Evaporator
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[8]
-
Mix 500 µL of plasma with the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of nifedipine and dehydronifedipine.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1][3]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 50 mm x 2.1 mm, 3 µm) is commonly used.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). A typical mobile phase could be methanol and 50 mM ammonium acetate solution (50:50, v/v).[3]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[4][5]
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Nifedipine: Precursor ion (m/z) -> Product ion (m/z)
-
Dehydronifedipine: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of nifedipine.
Caption: Metabolic pathway of nifedipine to dehydronifedipine.
References
- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of nifedipine and its three principal metabolites in plasma and urine by automated electron-capture capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion suppression in Hydroxydehydro Nifedipine Carboxylate LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to ion suppression during the LC-MS/MS analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxydehydro Nifedipine Carboxylate?
A1: this compound is a major metabolite of Nifedipine, a widely used calcium channel blocker.[1][2] Its chemical structure contains both a carboxylic acid and a hydroxyl group, making it more polar than the parent drug, Nifedipine.[3][4][5] Understanding its chemical properties is crucial for developing effective LC-MS/MS methods.
Q2: What is ion suppression and why is it a concern for this analyte?
A2: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[6][7][8] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analysis.[8][9] Due to its polar nature, this compound may elute early in reversed-phase chromatography, where it is more likely to co-elute with endogenous polar interferences like phospholipids, salts, and other metabolites, making it susceptible to ion suppression.[10]
Q3: What are the common sources of ion suppression in bioanalysis?
A3: Common sources of ion suppression include:
-
Endogenous matrix components: Phospholipids, salts, proteins, and other small molecules from the biological sample.[6][10]
-
Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), and plasticizers from laboratory consumables.[1]
-
Mobile phase additives: High concentrations of non-volatile buffers or ion-pairing agents.
-
Co-eluting metabolites: Other metabolites of Nifedipine or co-administered drugs.
Q4: How can I determine if my analysis is affected by ion suppression?
A4: Two primary experimental methods are used to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[9] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression or enhancement. The response of the analyte in a spiked blank matrix extract is compared to its response in a clean solvent.[11]
Troubleshooting Guides
Problem 1: Low or No Signal for this compound
Possible Cause: Significant ion suppression is reducing the analyte signal below the limit of detection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte signal.
Solutions:
-
Strategy 1: Optimize Chromatographic Conditions
-
Modify Mobile Phase Gradient: A shallower gradient can improve the separation between the analyte and interfering compounds.
-
Change Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.
-
Adjust pH: Since the analyte has a carboxylic acid group, adjusting the mobile phase pH can change its retention and peak shape.
-
Use a Different Column: Consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or HILIC) to achieve a different elution profile.
-
-
Strategy 2: Enhance Sample Preparation
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the acidic analyte while leaving polar interferences in the aqueous phase.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or ion-exchange SPE sorbent that can retain the analyte through multiple interaction modes, allowing for more rigorous washing steps to remove interferences.
-
-
Strategy 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
A SIL-IS for this compound is the most effective way to compensate for ion suppression.[11] It will co-elute and experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent QC results.
Solutions:
-
Implement a Robust Sample Preparation Method: As detailed in the previous section, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Qualitative Assessment of Ion Suppression
-
Prepare Analyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the analyte is observed.
-
Inject Blank Matrix Extract: Inject a prepared blank matrix sample (that has undergone your standard sample preparation procedure).
-
Analyze the Chromatogram: Monitor the analyte's MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your analyte in a standard injection.
Protocol 2: Quantitative Matrix Effect Assessment (Post-Extraction Spike)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix and spike the same amount of the analyte into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte into the blank biological matrix before extraction.
-
-
Analyze the Samples: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates ion suppression or enhancement, respectively.
-
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 347.1 |
| Product Ion (m/z) | 315.1 |
| Collision Energy | 15 eV |
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 95 | 65 (Suppression) |
| Liquid-Liquid Extraction | 85 | 88 (Suppression) |
| Solid-Phase Extraction | 92 | 98 (Minimal Effect) |
References
- 1. Pharmacokinetics and metabolism of nifedipine. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H14N2O7 | CID 13599653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. longdom.org [longdom.org]
Technical Support Center: Chromatographic Resolution of Nifedipine and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Nifedipine (B1678770) and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Nifedipine that I should be trying to separate?
A1: The primary metabolites of Nifedipine are dehydronifedipine (I), dehydronifedipinic acid (II), and dehydronifedipinolactone (III).[1] Another significant metabolite to consider is 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I).[2] Effective chromatographic methods should aim to resolve Nifedipine from these key metabolites.
Q2: What is a good starting point for an HPLC method for Nifedipine and its metabolites?
A2: A common starting point is a reversed-phase HPLC method. A C8 or C18 column is frequently used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[1][3][4] The pH of the mobile phase can be critical for achieving optimal separation.[3]
Q3: What are the typical detection wavelengths for Nifedipine and its metabolites?
A3: Nifedipine and its metabolites are commonly detected using UV spectrophotometry at wavelengths ranging from 235 nm to 350 nm.[3][4][5][6] A wavelength of 235 nm is frequently cited in USP methods.[7]
Troubleshooting Guide
Issue 1: Poor Resolution Between Nifedipine and its Primary Metabolite, Dehydronifedipine
Q: I am observing poor resolution or co-elution of Nifedipine and dehydronifedipine. How can I improve their separation?
A: Achieving good resolution between Nifedipine and its primary pyridine (B92270) metabolite, dehydronifedipine, is a common challenge. Here are several strategies to improve separation:
-
Optimize Mobile Phase Composition:
-
Organic Solvent Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of the analytes and, consequently, their retention. For Nifedipine and its metabolites, adjusting the mobile phase pH to around 3.0 with an acid like orthophosphoric acid has been shown to be effective.[3]
-
Buffer Selection: Phosphate buffers are commonly used.[3] The concentration of the buffer can also influence peak shape and resolution.
-
-
Column Selection:
-
Flow Rate:
-
Temperature:
-
Operating the column at a controlled, slightly elevated temperature (e.g., 35-40°C) can improve peak shape and reproducibility.[4]
-
Issue 2: Peak Tailing
Q: My Nifedipine peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a troubleshooting workflow:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]
-
Issue 3: Inconsistent Retention Times
Q: I am experiencing drift or variability in the retention times of my peaks from run to run. What should I check?
A: Fluctuating retention times can compromise the reliability of your analysis. Consider the following potential causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a frequent cause of retention time variability.
-
Solution: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation in the pump.[11] Use a precise method for measuring and mixing the components.
-
-
Pump Issues: Fluctuations in the pump's flow rate will directly affect retention times.
-
Solution: Check for leaks in the pump and tubing. Ensure the pump seals are in good condition.[11]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.
-
Solution: Allow the column to equilibrate for a sufficient amount of time until a stable baseline is achieved.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[8]
-
Experimental Protocols
Representative HPLC Method for Nifedipine and Dehydronifedipine
This protocol is a synthesized example based on common parameters found in the literature.[1][3]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 5 µm particle size, 250 x 4.6 mm.[3]
-
Mobile Phase: Methanol and water (70:30 v/v), with the pH adjusted to 3.0 using orthophosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., in the range of 5-40 µg/ml).[3]
Quantitative Data Summary
The following tables summarize typical performance characteristics of validated HPLC methods for Nifedipine.
Table 1: Linearity and Range
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Nifedipine | 5 - 40 | > 0.99 | [3] |
| Nifedipine | 1.5 - 4.5 | Not Specified | [3] |
| Nifedipine | 1 - 130 (ng/mL) | 0.9952 | [12] |
| Nifedipine | 625 - 10000 (ng/mL) | 0.999 | [9] |
Table 2: Precision (Repeatability)
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Nifedipine | Quality Control Samples | < 15% | < 15% | [1] |
| Nifedipine | Not Specified | < 2% | Not Specified | [13] |
Table 3: Accuracy (% Recovery)
| Analyte | Spiked Concentration | % Recovery | Reference |
| Nifedipine | 60 - 250 ng/mL | 70% | [6] |
| Nifedipine | Not Specified | 99.2 - 99.8% | [3] |
| Nifedipine | LQC, MQC, HQC | 104.1 - 108.7% | [12] |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [Rapid characterization of impurities in the bulk drug of nifedipine by high performance liquid chromatography-quadrupole time of fight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific HPLC assay for serum nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. agilent.com [agilent.com]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Overcoming matrix effects in the bioanalysis of "Hydroxydehydro Nifedipine Carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is "Hydroxydehydro Nifedipine Carboxylate" and why is its bioanalysis challenging?
A1: this compound is a metabolite of Nifedipine, a widely used calcium channel blocker. As a metabolite, it is typically more polar than the parent drug. The primary challenge in its bioanalysis is overcoming the matrix effect, which arises from co-eluting endogenous components in biological samples like plasma. These interferences can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.
Q2: What are the common symptoms of significant matrix effects in my LC-MS/MS analysis?
A2: Significant matrix effects can manifest as:
-
Poor reproducibility of results between different lots of biological matrix.
-
Non-linear calibration curves.
-
Inaccurate and imprecise quantification of quality control (QC) samples.
-
Ion suppression or enhancement, observed as a significant decrease or increase in the analyte's signal intensity when comparing a sample spiked in matrix extract versus a neat solution.
Q3: What are the primary causes of matrix effects in plasma-based assays?
A3: The most common sources of matrix effects in plasma are phospholipids (B1166683), salts, and endogenous metabolites that co-elute with the analyte of interest. These molecules can compete for ionization in the MS source, alter the droplet formation and evaporation process in electrospray ionization (ESI), or cause ion-pairing, all of which affect the signal of the target analyte.
Q4: How can I quantitatively assess the matrix effect for this compound?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is determined by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with Column | Optimize mobile phase pH to ensure the analyte is in a single ionic state. Add a small percentage of an organic modifier like formic acid or ammonium (B1175870) formate. | For a carboxylic acid metabolite, a lower pH will protonate the carboxyl group, potentially improving peak shape on a C18 column. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Injecting too much analyte can lead to peak fronting or tailing. |
| Inappropriate Column Chemistry | Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column. | As a polar metabolite, this compound may exhibit better retention and peak shape on a HILIC column compared to traditional reversed-phase columns.[1] |
Issue 2: High Variability in QC Samples and Poor Reproducibility
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. Ensure consistent vortexing times and solvent volumes. | Manual sample preparation can introduce variability. Automation improves consistency and reproducibility. |
| Significant Matrix Effect | Implement a more rigorous sample cleanup method. Switch from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). | LLE and SPE are more effective at removing phospholipids and other interfering substances compared to PPT.[2] |
| Use of an Inappropriate Internal Standard (IS) | Use a stable isotope-labeled (SIL) internal standard for this compound. | A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing more accurate correction and improving reproducibility. |
Issue 3: Low Analyte Recovery
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Extraction in LLE | Adjust the pH of the sample before extraction. Test different organic solvents with varying polarities. | The extraction efficiency of an acidic metabolite is highly dependent on the pH of the aqueous phase and the choice of organic solvent. |
| Breakthrough in SPE | Ensure the SPE cartridge is properly conditioned and equilibrated. Test different sorbent types (e.g., mixed-mode or polymeric). | Improper conditioning can lead to poor retention of the analyte on the sorbent. The choice of sorbent should be tailored to the analyte's properties. |
| Analyte Adsorption | Use low-binding centrifuge tubes and autosampler vials. | Polar analytes can adsorb to plastic surfaces, leading to lower recovery. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics of different sample preparation methods for the analysis of polar drug metabolites in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 105 | 70 - 95 | > 90 |
| Matrix Effect (Ion Suppression) | High | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M HCl to acidify the sample. Vortex for 10 seconds.
-
-
Extraction:
-
Add 600 µL of ethyl acetate (B1210297).
-
Vortex for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer 500 µL of the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject 10 µL onto the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
-
Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 200 µL of plasma with 200 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0).
-
Wash with 1 mL of methanol/water (20:80, v/v).
-
Dry the cartridge under vacuum for 2 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
-
-
Analysis:
-
Inject 10 µL onto the LC-MS/MS system.
-
Visualizations
Caption: Overview of a typical bioanalytical workflow.
References
Technical Support Center: Optimization of Mass Spectrometry Parameters for Nifedipine Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection and quantification of nifedipine (B1678770) and its metabolites using mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of nifedipine and its metabolites by LC-MS/MS.
Q1: We are observing a weak or no signal for nifedipine and its metabolites. What are the potential causes and solutions?
A1: Low signal intensity is a common issue that can arise from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Sample Preparation Issues:
-
Inefficient Extraction: Nifedipine and its metabolites can be extracted from plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][2] Ensure your extraction protocol is optimized for recovery. Inconsistent recoveries can lead to variable and low signals.
-
Photosensitivity: Nifedipine is a photosensitive compound that degrades upon exposure to light, which can lead to lower than expected concentrations.[3] All experimental procedures, from sample preparation to analysis, should be performed in a dark or light-protected environment.[3]
-
Sample Degradation: Ensure proper storage of plasma samples (e.g., at -20°C or lower) to prevent degradation of nifedipine and its metabolites.[1]
-
-
Chromatographic Issues:
-
Poor Peak Shape: Broad or tailing peaks can result in lower signal-to-noise ratios. Optimize your mobile phase composition and gradient to achieve sharp, symmetrical peaks. A common mobile phase for nifedipine analysis consists of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate (B1210297).[1][2]
-
Column Performance: A deteriorating column can lead to poor chromatography. Ensure you are using a suitable column (e.g., C18) and that it is not overloaded or contaminated.[1][2]
-
-
Mass Spectrometer and Ion Source Issues:
-
Incorrect MS Parameters: Verify that the precursor and product ion m/z values, collision energies, and other MS parameters are correctly set for nifedipine and its metabolites. Refer to the tables below for optimized parameters.
-
Ion Source Contamination: A dirty ion source is a frequent cause of signal suppression. Regular cleaning of the ESI or APCI source components is crucial for maintaining sensitivity.
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of your target analytes. To mitigate this, improve sample cleanup, optimize chromatographic separation to move the analyte peak away from interfering matrix components, or use a stable isotope-labeled internal standard.
-
Q2: How can we identify and mitigate matrix effects in our nifedipine bioanalysis?
A2: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant challenge in LC-MS/MS bioanalysis.
-
Identification:
-
Post-Column Infusion: Infuse a standard solution of nifedipine directly into the mass spectrometer after the LC column while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement.
-
Comparison of Post-Extraction Spiked Samples: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution. A significant difference suggests a matrix effect.
-
-
Mitigation Strategies:
-
Improve Sample Preparation: More rigorous sample cleanup methods, such as solid-phase extraction (SPE), can remove a larger portion of interfering matrix components compared to simple protein precipitation.
-
Optimize Chromatography: Adjusting the mobile phase gradient or using a different stationary phase can help separate nifedipine and its metabolites from the matrix components causing ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification.
-
Q3: We are analyzing nifedipine, which is known to be photosensitive. What precautions should we take?
A3: Nifedipine degrades upon exposure to UV and visible light, forming nitroso- and nitrophenylpyridine derivatives.[4] This can lead to inaccurate quantification.
-
Work in a Light-Protected Environment: Conduct all sample preparation steps under yellow or red light, or in amber-colored labware.[3]
-
Protect Samples in the Autosampler: Use amber vials or cover the autosampler tray to shield samples from light while awaiting injection.
-
Minimize Exposure Time: Prepare samples promptly and minimize the time they are exposed to any light source.
Quantitative Data Summary
The following tables summarize the mass spectrometry parameters for the detection of nifedipine and its primary metabolite, dehydronifedipine. These parameters are essential for setting up a sensitive and specific LC-MS/MS method.
Table 1: Mass Spectrometry Parameters for Nifedipine
| Parameter | Value | Reference(s) |
| Ionization Mode | Positive ESI or APCI | [1][5] |
| Precursor Ion (m/z) | 347.1, 347.2 | [1][5] |
| Product Ion (m/z) | 315.1, 315.2, 222.2 | [1][3] |
| Declustering Potential (DP) | 4.0 V | [1] |
| Entrance Potential (EP) | 5.0 V | [1] |
| Collision Energy (CE) | 5 eV | [3] |
Table 2: Mass Spectrometry Parameters for Dehydronifedipine (Metabolite)
| Parameter | Value | Reference(s) |
| Ionization Mode | Positive ESI or APCI | [5][6] |
| Precursor Ion (m/z) | 345.1 | [6] |
| Product Ion (m/z) | 284.1 | [6] |
| Declustering Potential (DP) | Not Specified | |
| Entrance Potential (EP) | Not Specified | |
| Collision Energy (CE) | Not Specified |
Note: Optimized parameters such as Declustering Potential, Entrance Potential, and Collision Energy can be instrument-dependent and may require empirical optimization.
Experimental Protocols
This section provides a detailed methodology for the analysis of nifedipine from human plasma, based on established protocols.
Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This method is adapted from a procedure for the determination of nifedipine in human plasma.[1]
1. Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of human plasma, add 50 µL of an internal standard solution (e.g., amlodipine (B1666008) at 10 µg/mL).
-
Vortex the sample, then add 100 µL of 0.1 M NaOH and vortex again for 30 seconds.
-
Condition an Oasis HLB (30 mg/mL) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.
-
Dry the cartridge under nitrogen or vacuum for 1 minute.
-
Elute the analytes with 0.5 mL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax, 50 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of 2 mM ammonium acetate (pH adjusted to 3 with formic acid) and an organic solvent (e.g., methanol or acetonitrile) in an 80:20 (v/v) ratio is a common starting point.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Instrument Parameters: Optimize source-dependent parameters (e.g., gas flows, temperatures) and compound-dependent parameters (e.g., declustering potential, collision energy) for your specific instrument.
Method 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS
This method is based on a rapid and sensitive protocol for nifedipine analysis.[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard.
-
Add 1 mL of an extraction solvent mixture (e.g., n-hexane-diethyl ether, 1:3, v/v).
-
Vortex for an appropriate time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., 5000 rpm for 5 minutes).
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography and Mass Spectrometry Conditions:
-
Follow the LC and MS conditions as described in Method 1, adjusting the mobile phase composition and gradient as necessary to achieve optimal separation and sensitivity for the analytes extracted via LLE. A common mobile phase for this approach is acetonitrile and 10 mM ammonium acetate (75:25, v/v).[2]
Visualizations
The following diagrams illustrate key aspects of nifedipine analysis and metabolism.
Caption: Metabolic pathway of Nifedipine.
Caption: General workflow for Nifedipine analysis.
Caption: Troubleshooting decision tree for low signal.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Hydroxydehydro Nifedipine Carboxylate
Welcome to the technical support center for the quantification of Hydroxydehydro Nifedipine (B1678770) Carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the bioanalysis of this key nifedipine metabolite.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxydehydro Nifedipine Carboxylate and why is its quantification important?
This compound is a major metabolite of Nifedipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2][3] Its quantification in biological matrices is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing drug-drug interactions, as Nifedipine is extensively metabolized by the CYP3A4 enzyme.[3][4][5][6]
Q2: What are the main analytical challenges in quantifying this compound?
The primary challenges include:
-
Chemical Instability: Like its parent drug, Nifedipine, this compound is susceptible to degradation, particularly from light exposure.[7][8][9][10]
-
Matrix Effects: Biological samples like plasma contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[11]
-
Polarity: As a carboxylated metabolite, it is more polar than Nifedipine, which can present challenges in extraction and chromatographic retention on traditional reversed-phase columns.
-
Low Concentrations: Metabolite concentrations in plasma can be low, requiring highly sensitive analytical methods like LC-MS/MS for accurate quantification.[12][13][14]
-
Lack of Commercial Standards: Obtaining a certified reference standard for this specific metabolite may be challenging.
Q3: Which analytical technique is most suitable for the quantification of this compound?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and ability to quantify low concentrations of the metabolite in complex biological matrices.[12][14][15][16][17]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Analyte Signal | Degradation of Analyte: The metabolite is likely photosensitive. | • Protect all samples, standards, and extracts from light by using amber vials and minimizing exposure to ambient light.[7][18][19] • Prepare samples on ice to minimize thermal degradation. • Evaluate the stability of the analyte in the biological matrix and in the final extract under different storage conditions (e.g., -20°C, -80°C, room temperature).[18][20] |
| Inefficient Extraction: Due to its polarity, the metabolite may not be efficiently extracted with solvents typically used for the less polar parent drug. | • Optimize the pH of the sample before extraction. A slightly acidic pH may improve the extraction of the carboxylic acid moiety. • Consider using a more polar extraction solvent or a mixed-mode solid-phase extraction (SPE) cartridge that has both reversed-phase and ion-exchange properties.[21][22] • Protein precipitation followed by liquid-liquid extraction or SPE can also be effective.[23][24][25] | |
| Poor Ionization in Mass Spectrometer: The analyte may not ionize efficiently under the chosen conditions. | • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). • Test both positive and negative ionization modes. The carboxylic acid group may ionize well in negative mode. • Adjust the mobile phase pH to promote ionization. | |
| High Variability in Results | Matrix Effects: Co-eluting endogenous compounds from the biological matrix are likely causing ion suppression or enhancement.[11] | • Improve sample clean-up using a more rigorous SPE protocol.[22] • Optimize the chromatographic separation to separate the analyte from interfering matrix components. This may involve trying different columns (e.g., HILIC for polar compounds) or modifying the mobile phase gradient.[21][23] • Use a stable isotope-labeled internal standard specific to this compound if available. If not, a structurally similar compound can be used, but its elution time should be close to the analyte's. |
| Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling. | • Ensure consistent and precise execution of the sample preparation protocol for all samples, including calibration standards and quality controls. • Use an automated liquid handler for improved precision if available. | |
| Poor Peak Shape | Chromatographic Issues: The analyte may be interacting with the column or experiencing secondary interactions. | • Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. • Try a different type of column, such as one with end-capping or a different stationary phase chemistry. • Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 200 µL of plasma sample (pre-treated with an internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of a less polar solvent (e.g., hexane) to remove non-polar interferences.
-
Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Proposed LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), test both positive and negative modes. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Proposed MRM Transition | To be determined by infusing a standard of this compound. A possible precursor ion in positive mode would be [M+H]+. |
Note: This protocol requires optimization and validation for your specific application and instrumentation.
Visualizations
Metabolic Pathway of Nifedipine
Caption: Metabolic conversion of Nifedipine.
Troubleshooting Workflow for Low Analyte Signal
Caption: Troubleshooting low signal issues.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pregnancy-Related Hormones Increase Nifedipine Metabolism in Human Hepatocytes by Inducing CYP3A4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nifedipine stability in cardioplegic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant effects of photodegradation product of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Stability of nifedipine in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Stability of nifedipine in two oral suspensions stored at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 25. mdpi-res.com [mdpi-res.com]
Technical Support Center: Enhancing the Detection Sensitivity of Hydroxydehydro Nifedipine Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the detection sensitivity of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of Nifedipine.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxydehydro Nifedipine Carboxylate and why is its sensitive detection important?
A1: this compound is a major metabolite of Nifedipine, a widely used calcium channel blocker for treating hypertension and angina.[1][2] Sensitive detection of this metabolite is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing patient compliance and potential drug-drug interactions.[1][3]
Q2: Which analytical technique is most recommended for achieving high sensitivity in the detection of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most recommended technique for achieving high sensitivity and selectivity in the quantification of this compound in biological matrices.[3][4][5][6] This method offers lower limits of quantification (LLOQ) compared to other techniques like HPLC with UV detection.[5]
Q3: What are the critical parameters in an LC-MS/MS method that influence sensitivity?
A3: The critical parameters include the choice of ionization source (e.g., Electrospray Ionization - ESI), ion polarity (positive or negative), selection of precursor and product ions for Multiple Reaction Monitoring (MRM), and optimization of mass spectrometer settings such as collision energy and declustering potential.[5][7] Chromatographic conditions, including the column type, mobile phase composition, and gradient, also play a significant role.[5][7]
Q4: How does sample preparation impact the sensitivity of the analysis?
A4: Sample preparation is a critical step that can significantly affect sensitivity by removing interfering matrix components and concentrating the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][4][5][8] An optimized extraction procedure can lead to higher recovery and reduced matrix effects, thereby enhancing the signal-to-noise ratio and improving sensitivity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization of the analyte. | Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ion modes to determine which provides a better response for this compound. |
| Suboptimal mobile phase composition. | Modify the mobile phase pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency.[4][5] Vary the organic solvent (acetonitrile or methanol) percentage. | |
| Poor extraction recovery. | Evaluate and optimize the sample preparation method. For LLE, test different organic solvents. For SPE, screen different sorbents and elution solvents.[4][5] | |
| Matrix effects (ion suppression or enhancement). | Dilute the sample extract, if possible, without compromising the limit of detection. Utilize a more effective sample cleanup method. An internal standard that co-elutes with the analyte can help compensate for matrix effects.[6] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Purge the LC system thoroughly. |
| Interference from the biological matrix. | Improve the sample cleanup procedure to remove more interfering components. | |
| Mass spectrometer source contamination. | Clean the ion source of the mass spectrometer according to the manufacturer's instructions. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers for better precision if available. |
| Fluctuation in LC system performance. | Equilibrate the LC system for a sufficient time before starting the analysis. Monitor system pressure for any unusual fluctuations. | |
| Instability of the analyte in the sample or extract. | Investigate the stability of this compound under the storage and analytical conditions. Samples should be stored at appropriate temperatures (e.g., -20°C or -80°C) and processed promptly.[4] |
Experimental Protocols
Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Sample Collection: Collect biological samples (e.g., plasma, urine) and store them at -80°C until analysis.
-
Aliquoting: Thaw the samples on ice. Aliquot 200 µL of the sample into a clean microcentrifuge tube.
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Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to each sample, quality control, and calibration standard.
-
pH Adjustment: Adjust the pH of the sample. For acidic compounds, an acidic pH is often used.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and diethyl ether (1:3, v/v)).[5]
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
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Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
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Supernatant Transfer: Carefully transfer the organic (upper) layer to a new clean tube.
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Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
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Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are example starting conditions that should be optimized for your specific instrument.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (to be optimized) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of nifedipine and its metabolites. These values can serve as a benchmark for method development and troubleshooting.
Table 1: Comparison of LC-MS/MS Method Parameters for Nifedipine Analysis
| Parameter | Method 1[5] | Method 2[4] | Method 3[6] |
| Technique | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Sample Type | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Solid-Phase Extraction | Protein Precipitation |
| Linearity Range | 0.104 - 52.0 ng/mL | 4.01 - 297.03 ng/mL | 1 - 130 ng/mL |
| LLOQ | 0.104 ng/mL | ~4 ng/mL | 1.01 ng/mL |
| Recovery | Not Reported | >91% | >104% |
Visualizations
Caption: A generalized workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low sensitivity issues.
Caption: Simplified metabolic pathway of Nifedipine.[9][10]
References
- 1. Pharmacokinetics and metabolism of nifedipine. | Semantic Scholar [semanticscholar.org]
- 2. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. [PDF] LC–MS/MS Method for Quantitation of Hydrochlorothia-zide and Nifedipine in Human Plasma | Semantic Scholar [semanticscholar.org]
- 8. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Hydroxydehydro Nifedipine Carboxylate in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Hydroxydehydro Nifedipine (B1678770) Carboxylate in biological samples. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Direct stability data for Hydroxydehydro Nifedipine Carboxylate in biological matrices is limited. The following guidance is largely inferred from the known stability profile of its parent compound, nifedipine, and general principles of analyte stability. It is crucial to perform compound-specific validation for your particular experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no detectable analyte in fresh samples. | Photodegradation: this compound, like its parent compound nifedipine, is likely highly sensitive to light.[1][2] | - Conduct all sample collection, processing, and storage steps under amber or red light. - Use amber-colored collection tubes and vials. - Wrap samples and storage containers in aluminum foil for additional protection. |
| Chemical Degradation (pH): Extreme pH conditions during sample processing can lead to degradation. Nifedipine has shown significant degradation under both acidic and alkaline stress. | - Maintain the pH of the biological matrix as close to neutral as possible during processing. - If pH adjustment is necessary, perform it immediately before analysis and validate the stability under those conditions. | |
| Analyte concentration decreases over time in stored samples. | Inadequate Storage Temperature: Improper storage can lead to degradation. | - Store samples at -80°C for long-term storage. - For short-term storage (up to 24 hours), maintain samples at 4°C. |
| Freeze-Thaw Instability: Repeated freezing and thawing cycles can degrade the analyte. While nifedipine has shown some stability over multiple freeze-thaw cycles, this may not be true for its metabolites. | - Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample. - Validate the stability of this compound over a relevant number of freeze-thaw cycles for your workflow. | |
| Inconsistent results between replicate samples. | Enzymatic Degradation: Residual enzyme activity in the biological matrix (e.g., plasma, tissue homogenates) can metabolize the analyte after sample collection. | - Add enzyme inhibitors to the collection tubes if enzymatic degradation is suspected. The type of inhibitor will depend on the specific enzymes of concern. - Process samples as quickly as possible after collection, and store them at appropriate low temperatures to minimize enzyme activity. |
| Oxidative Degradation: The dihydropyridine (B1217469) structure is susceptible to oxidation. | - Consider the addition of antioxidants to the sample matrix. - Avoid unnecessary exposure of the sample to air. | |
| Appearance of unknown peaks in chromatograms. | Degradation Products: The appearance of new peaks may indicate the formation of degradation products due to light exposure, pH instability, or other factors. Nifedipine is known to degrade into nitro- and nitroso-pyridine analogs.[3][4] | - Review the sample handling and storage procedures to identify potential causes of degradation. - If possible, use mass spectrometry to identify the unknown peaks and confirm if they are related to the degradation of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in biological samples?
A1: Based on data from its parent compound, nifedipine, the primary cause of degradation is exposure to light (photodegradation).[1][2] Nifedipine is known to degrade into dehydronifedipine under UV light and a nitroso analogue in sunlight. Therefore, it is critical to protect samples containing this compound from all light sources.
Q2: What are the optimal storage conditions for plasma and urine samples containing this compound?
A2: While specific data for this compound is unavailable, general recommendations based on nifedipine stability studies are:
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Short-term storage (up to 24 hours): 4°C in light-protected containers.
-
Long-term storage: -80°C in light-protected containers. It is essential to validate the stability of the analyte under your specific storage conditions.
Q3: How many freeze-thaw cycles can samples undergo without significant degradation of the analyte?
A3: The freeze-thaw stability of this compound has not been explicitly reported. For its parent drug, nifedipine, some studies have shown stability for a limited number of cycles. However, it is best practice to aliquot samples into single-use volumes to minimize the need for repeated freezing and thawing. If repeated cycles are unavoidable, you must perform a stability study to determine the acceptable number of cycles for your specific matrix and storage conditions.
Q4: Can enzymatic activity in the biological matrix affect the stability of this compound after sample collection?
A4: Yes, residual enzymatic activity in plasma, serum, or tissue homogenates can potentially alter the concentration of the analyte. Nifedipine is primarily metabolized by CYP3A enzymes.[5][6] While the specific enzymes that act on this compound may differ, it is a valid concern. To mitigate this, process samples quickly at low temperatures and consider adding appropriate enzyme inhibitors if in-sample metabolism is suspected.
Q5: Are there any known chemical incompatibilities to be aware of during sample processing?
A5: Strong acidic or alkaline conditions should be avoided, as they have been shown to degrade nifedipine. Additionally, be mindful of potential interactions with other drugs or compounds present in the sample, which could theoretically alter the degradation pathway.[3]
Experimental Protocols
General Protocol for Assessing Analyte Stability in a Biological Matrix
This protocol provides a framework for evaluating the stability of this compound under various conditions.
-
Preparation of Stock and Spiked Samples:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Spike a fresh pool of the biological matrix (e.g., plasma, urine) with the analyte to achieve low, medium, and high concentrations relevant to your expected sample concentrations.
-
Prepare a set of "time zero" samples by immediately processing and analyzing them according to your established analytical method.
-
-
Stability Assessments:
-
Freeze-Thaw Stability:
-
Aliquot the spiked samples into multiple tubes.
-
Subject the aliquots to a predetermined number of freeze-thaw cycles (e.g., three cycles). A cycle consists of freezing the sample at -80°C for at least 12 hours and then thawing it completely at room temperature.
-
After the final thaw, analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Keep spiked samples at room temperature for a defined period (e.g., 4, 8, 24 hours).
-
Analyze the samples at each time point.
-
-
Long-Term Stability:
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Store spiked samples at the intended long-term storage temperature (e.g., -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6 months).
-
-
Photostability:
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Expose spiked samples to a controlled light source (e.g., UV lamp, daylight) for a specified duration.
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Keep a parallel set of samples protected from light as a control.
-
Analyze both sets of samples.
-
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each condition and time point.
-
Compare the results to the "time zero" samples.
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The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15%) of the initial concentration.
-
Data Presentation
Table 1: Inferred Stability of this compound in Biological Samples (Based on Nifedipine Data)
| Condition | Matrix | Temperature | Duration | Inferred Stability | Recommendations |
| Short-Term | Plasma/Urine | Room Temp | < 4 hours | Likely Unstable | Process immediately or store at 4°C. |
| Short-Term | Plasma/Urine | 4°C | 24 hours | Potentially Stable | Validate for your specific matrix. |
| Long-Term | Plasma/Urine | -20°C | > 1 month | Potentially Unstable | -80°C is recommended for long-term storage. |
| Long-Term | Plasma/Urine | -80°C | Several Months | Likely Stable | Validate for the required storage duration. |
| Freeze-Thaw | Plasma/Urine | -80°C to RT | 3 Cycles | Questionable | Avoid repeated cycles; aliquot samples. |
| Photostability | Plasma/Urine | Ambient | Minutes to Hours | Highly Unstable | Protect from light at all times. |
Visualizations
Caption: Recommended workflow for handling biological samples.
Caption: Simplified metabolic pathway to the analyte.
Caption: Potential degradation routes for the analyte.
References
- 1. Photostability determination of commercially available nifedipine oral dosage formulations [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nifedipine pharmacokinetics are influenced by CYP3A5 genotype when used as a preterm labor tocolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijclinmedcasereports.com [ijclinmedcasereports.com]
Technical Support Center: Optimizing HPLC Analysis of Hydroxydehydro Nifedipine Carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of "Hydroxydehydro Nifedipine Carboxylate" during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its peak shape in HPLC a concern?
A1: this compound is a metabolite of Nifedipine, a widely used calcium channel blocker.[1][2] As a carboxylic acid derivative of pyridine, its ionization state is highly dependent on the pH of the mobile phase.[1] Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification, making reliable analysis difficult.
Q2: What is the estimated pKa of this compound and why is it important?
Q3: What are the common causes of poor peak shape for this compound in reversed-phase HPLC?
A3: The most common causes of poor peak shape for acidic compounds like this compound include:
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Inappropriate Mobile Phase pH: If the pH is close to or above the pKa, the carboxylate group will be ionized, leading to secondary interactions with the stationary phase.
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[7]
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Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[6]
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Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]
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Column Contamination or Degradation: A contaminated or old column can lead to a variety of peak shape issues.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the HPLC analysis of this compound.
Problem: Peak Tailing
Peak tailing is the most common peak shape issue for acidic compounds and is characterized by an asymmetric peak with a drawn-out trailing edge.
Initial Assessment Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the estimated pKa (e.g., pH 2.5-3.0). Use a suitable buffer like phosphate (B84403) or an additive like formic acid or trifluoroacetic acid. | A significant improvement in peak symmetry as the analyte is fully protonated and secondary interactions are minimized. |
| Secondary Silanol Interactions | If pH adjustment is not sufficient, consider using an "end-capped" column, which has fewer residual silanol groups. Alternatively, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can help to mask the silanol groups, though this is less common for acidic analytes. | Reduced peak tailing due to minimized interaction with the stationary phase. |
| Column Overload | Reduce the concentration of the sample or decrease the injection volume. | Symmetrical peak shape should be restored if overloading was the issue. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume. | Improved peak shape by preventing pre-column band broadening. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the column with a new one of the same type. | A sharp, symmetrical peak if the column was the source of the problem. |
Problem: Peak Fronting
Peak fronting, where the leading edge of the peak is sloped, is often a sign of column overload or poor column bed integrity.
| Potential Cause | Recommended Action | Expected Outcome |
| Severe Column Overload | Significantly reduce the sample concentration and/or injection volume. | Restoration of a more symmetrical peak shape. |
| Column Void or Channeling | This indicates a physical problem with the column packing. Reverse-flushing the column may sometimes help, but replacement is often necessary. | A new column should provide a symmetrical peak. |
| Sample Solvent Stronger than Mobile Phase | Prepare the sample in the mobile phase or a weaker solvent. | Improved peak symmetry. |
Problem: Split Peaks
Split peaks can be caused by a few factors, including a partially clogged frit, an issue with the injection process, or the presence of the analyte in two different forms.
| Potential Cause | Recommended Action | Expected Outcome |
| Partially Clogged Column Frit | Back-flush the column. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need replacement. | A single, well-defined peak. |
| Co-elution with an Impurity | Adjust the mobile phase composition or gradient to improve separation. | Two distinct, resolved peaks. |
| Analyte in Two Forms (Ionized and Non-ionized) | Ensure the mobile phase pH is at least 2 units below the pKa to ensure the analyte is in a single, non-ionized form. | A single, sharp peak. |
Experimental Protocols
Suggested Initial HPLC Method
This method is a starting point based on common practices for analyzing Nifedipine and its metabolites. Optimization will likely be required.
| Parameter | Recommendation |
| Column | C18 or C8 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water or 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 20-30%) and increase to a higher percentage (e.g., 70-80%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV detection at approximately 235 nm |
| Injection Volume | 10 µL |
| Sample Solvent | Initial mobile phase composition (e.g., 20% Acetonitrile in 0.1% Formic Acid) |
Protocol for Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous mobile phase A with different pH values, for example, pH 2.5, 3.0, 3.5, and 4.0, using 0.1% formic acid or a phosphate buffer.
-
Equilibrate the System: For each pH value, equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject Standard: Inject a standard solution of this compound.
-
Evaluate Peak Shape: Compare the peak symmetry (tailing factor) for each pH condition.
Analyte Ionization State vs. Mobile Phase pH:
Caption: Impact of mobile phase pH on analyte ionization and peak shape.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. webqc.org [webqc.org]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Internal standard selection for "Hydroxydehydro Nifedipine Carboxylate" analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard (IS) for the analysis of Hydroxydehydro Nifedipine Carboxylate?
A1: Currently, there is no commercially available, validated internal standard specifically for this compound. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated this compound. However, its commercial availability is limited.
Therefore, the selection of an internal standard requires careful consideration of available alternatives. The most common and recommended approach is to use a deuterated analog of the parent drug, Nifedipine-d6 .
Rationale for using Nifedipine-d6:
-
Structural Similarity: While not identical, Nifedipine-d6 shares the core dihydropyridine (B1217469) structure with this compound. This similarity can help compensate for variability during sample extraction and ionization in the mass spectrometer.
-
Commercial Availability: Nifedipine-d6 is readily available from various chemical suppliers.
-
Co-elution (with adjustment): While it will not co-elute perfectly with the more polar this compound in a standard reversed-phase LC method, chromatographic conditions can be optimized to have them elute in close proximity.
Alternative Internal Standards:
If Nifedipine-d6 proves to be unsuitable, other structural analogs of nifedipine could be considered. However, these are generally less ideal than a SIL standard.
-
Nitrendipine or Amlodipine: These are other dihydropyridine calcium channel blockers that have been used as internal standards for nifedipine analysis.[1] Their different polarity compared to this compound would necessitate thorough validation to ensure they adequately compensate for analytical variability.
Recommendation Workflow:
Q2: What are the key physicochemical properties of this compound to consider for method development?
A2: Understanding the properties of this compound is crucial for developing a robust analytical method.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₆H₁₄N₂O₇[2][3] | Used for accurate mass determination in high-resolution mass spectrometry. |
| IUPAC Name | 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid[2] | Indicates the presence of a carboxylic acid and a hydroxyl group. |
| Polarity | Increased polarity compared to Nifedipine | The presence of the carboxylic acid and hydroxyl groups makes it more water-soluble than nifedipine. This will result in earlier elution on a reversed-phase HPLC column. |
| Ionization | Can be ionized in both positive and negative ESI modes | The carboxylic acid group makes it suitable for negative ion mode, while the pyridine (B92270) ring allows for protonation in positive ion mode. The choice will depend on sensitivity and matrix effects. |
Troubleshooting Guides
Issue 1: Poor retention of this compound on a C18 column.
-
Cause: Due to its increased polarity from the hydroxyl and carboxyl groups, the analyte has low affinity for the non-polar stationary phase.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Decrease the organic solvent (e.g., acetonitrile, methanol) percentage at the start of the gradient.
-
Use an Aqueous-Compatible Column: Employ a C18 column specifically designed for use with highly aqueous mobile phases.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that provides good retention for polar compounds.
-
Adjust pH: In reversed-phase chromatography, adjusting the mobile phase pH to suppress the ionization of the carboxylic acid (pH < pKa) can increase retention. However, this may impact ionization efficiency in the mass spectrometer.
-
Issue 2: Inconsistent peak areas and poor reproducibility.
-
Cause: This can be due to matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte.
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate the analyte from the matrix interferences.
-
Evaluate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement in the chromatogram. Adjust the chromatography to move the analyte peak to a cleaner region.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for matrix effects. If not available, ensure the chosen analog internal standard co-elutes as closely as possible with the analyte.
-
Issue 3: Low sensitivity in the MS/MS analysis.
-
Cause: Suboptimal ionization or fragmentation of the analyte.
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Systematically tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.
-
Evaluate Different Ionization Modes: Compare the signal intensity in both positive and negative electrospray ionization (ESI) modes. The carboxylic acid may yield a strong signal in negative mode.
-
Optimize Collision Energy: Perform a compound optimization experiment to determine the collision energy that produces the most stable and intense fragment ions for Multiple Reaction Monitoring (MRM).
-
Experimental Protocols
Hypothetical LC-MS/MS Method for this compound Quantification
This protocol is a starting point and will require optimization and validation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
SPE Cartridge: Mixed-mode cation exchange or a polymeric reversed-phase sorbent.
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Sample Loading: Load 0.5 mL of plasma pre-treated with internal standard.
-
Washing: 1 mL of 5% Methanol in water.
-
Elution: 1 mL of Methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 column suitable for aqueous mobile phases (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions (to be determined experimentally):
-
Analyte (this compound): Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion(s).
-
Internal Standard (Nifedipine-d6): Precursor ion → Product ion.
-
Visualizations
Nifedipine Metabolic Pathway
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Carryover in the LC-MS/MS Analysis of Nifedipine and Metabolites
This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS/MS analysis of nifedipine (B1678770) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover and why is it a significant issue?
A1: Analyte carryover is the unwanted appearance of an analyte in the analysis of a sample, originating from a preceding injection.[1] It occurs when analyte residues from a previous, often high-concentration sample, are not fully cleared from the system and interfere with the subsequent analysis.[2] This phenomenon can lead to false signals or unexpectedly high peaks, which compromises the accuracy and reliability of quantitative data, particularly for low-concentration samples.[1][2]
Q2: Are nifedipine and its metabolites particularly susceptible to carryover?
A2: While nifedipine is not always flagged as a "sticky" compound, its properties and typical analytical methods suggest a potential for carryover. LC-MS/MS methods for nifedipine often utilize reversed-phase C18 columns, indicating it possesses hydrophobic characteristics.[3][4][5] Such "sticky" or hydrophobic molecules are known to be more prone to adsorbing onto surfaces within the LC-MS system, which is a primary cause of carryover.[1] Its major metabolites, such as dehydronifedipine and dehydronifedipinic acid, may exhibit different physicochemical properties that could also contribute to this effect.[6][7][8]
Q3: What are the most common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from any component the sample contacts. The most common sources include:
-
Autosampler: This is often the primary contributor to carryover.[1][9] Specific parts like the injection needle, needle seat, sample loop, tubing, and the rotor seals within the injection valve are frequent culprits.[1][9][10]
-
Analytical Column: The analyte can be retained by the column's stationary phase, as well as by the guard column and frits.[1][2][9]
-
LC System Hardware: Improperly seated tubing and fittings can create dead volumes that trap the sample.[1] Worn or dirty valve rotor seals are another common cause.[10]
-
MS Ion Source: Over time, the ion source components can become contaminated with analyte and other matrix components.[9][11]
Q4: What is considered an acceptable level of carryover in bioanalysis?
A4: For regulated bioanalytical methods, the carryover observed in a blank injection immediately following the highest concentration standard should not be greater than 20% of the response measured for the lower limit of quantification (LLOQ).[11] However, for assays requiring a wide dynamic range, carryover may need to be reduced to levels below 0.002%.[11]
Troubleshooting Guide: Identifying the Source of Carryover
Q5: How can I first confirm and quantify the extent of the carryover?
A5: A baseline carryover assessment is the essential first step. This involves injecting a high-concentration standard followed by a series of blank samples to measure the residual signal.
Experimental Protocol: Baseline Carryover Assessment
-
Preparation: Prepare a high-concentration standard of nifedipine at the Upper Limit of Quantification (ULOQ) for your assay. Also, prepare several blank samples, using the same matrix as your samples (e.g., mobile phase or blank plasma extract).[1]
-
Injection Sequence: Set up an injection sequence on your LC-MS/MS system as follows:
-
Injection 1: Blank Sample (to establish a clean baseline)
-
Injection 2: High-Concentration Standard (ULOQ)
-
Injection 3: Blank Sample 1
-
Injection 4: Blank Sample 2
-
Injection 5: Blank Sample 3[1]
-
-
Analysis: Analyze the chromatogram from "Blank Sample 1". The peak area of the analyte in this blank, compared to the peak area of your LLOQ standard, will determine the percentage of carryover.[11] Subsequent blanks will show if the carryover is diminishing over time.[10]
Q6: How can I systematically isolate the source of the carryover?
A6: A systematic, component-by-component isolation process is the most effective way to pinpoint the origin of the carryover.[9] The following workflow diagram and protocol outline the steps to differentiate between the MS ion source, the analytical column, and the autosampler/LC plumbing.
Experimental Protocol: Systematic Isolation of Carryover Source
-
MS Ion Source Check: Disconnect the LC system from the MS. Using a syringe pump, directly infuse the mobile phase into the mass spectrometer.[11] If the analyte peak is still detected, the MS ion source is contaminated and requires cleaning.[9][11]
-
Column Check: If the MS is clean, reconnect the LC system but remove the analytical column, replacing it with a zero-dead-volume union.[11][12] Repeat the "Baseline Carryover Assessment" injection sequence. If the carryover is significantly reduced or eliminated, the column is a primary contributor.[1][11]
-
Autosampler and Plumbing Check: If carryover persists even without the column, the problem lies within the autosampler (needle, sample loop, injection valve) or the connecting tubing.[9]
Mitigation Strategies and Solutions
Q7: How do I select an effective needle wash solvent?
A7: The choice of wash solvent is critical. An effective wash solution must be stronger than the mobile phase and capable of fully solubilizing the analyte.[11] It's also important to test the analyte's solubility in the potential wash solvent to ensure it doesn't cause precipitation. For challenging compounds like nifedipine, a single solvent may not be sufficient, and a multi-solvent wash routine may be necessary.[13]
Q8: What autosampler settings can I optimize to reduce carryover?
A8: Modern autosamplers offer several settings that can be optimized. Increasing the duration and volume of the needle wash is a primary strategy.[12][14] Additionally, employing both pre-injection and post-injection washes can significantly reduce carryover by cleaning the needle before it enters the next sample and after the injection is complete.[14] Toggling the injection valve during the wash cycle is an advanced technique that helps flush all ports and the sample loop effectively.[13]
Q9: What LC method parameters can influence carryover?
A9: Your chromatographic method can significantly impact carryover. Ensure that the gradient program includes a sufficient hold time at a high organic percentage after the analyte has eluted; this helps to strip any remaining, strongly retained compounds from the column. Following this, a proper column re-equilibration step is essential before the next injection.
Q10: What are the best practices for system maintenance to prevent carryover?
A10: Proactive maintenance is key to preventing carryover before it becomes a problem. This includes regularly inspecting and cleaning the MS ion source, replacing worn injector valve rotor seals, and ensuring all fittings are secure to prevent dead volumes.[1][10]
Experimental Protocol: MS Ion Source Cleaning
-
Safety First: Follow the instrument manufacturer’s guidelines for venting the mass spectrometer and safely removing the ion source.[11]
-
Disassembly: Carefully disassemble the ion source components, such as the capillary, cone, and transfer tube.
-
Sonication: Sonicate the individual metal parts in a sequence of solvents to remove contaminants. A typical sequence is:
-
50:50 Water/Methanol
-
Methanol
-
Isopropanol[11]
-
-
Drying and Reassembly: Allow all parts to dry completely in a clean environment before reassembling the ion source.
Data Summary
The following tables summarize quantitative data from studies on carryover reduction, illustrating the effectiveness of different strategies.
Table 1: Effect of Wash Solvent Composition on Carryover Reduction
| Analyte Class | Initial Wash Solvent | Initial Carryover (% of LLOQ) | Optimized Wash Solvent | Final Carryover (% of LLOQ) | Reference |
| Highly Retentive Drug | Water/Acetonitrile | 263% | 6 x 50/50 DMSO/Methanol | 100% | [13] |
| Peptides/Proteins | Guanidine HCl | Significant | 0.1% Trifluoroethanol (TFE) | Not Detected | [11][12] |
| Granisetron HCl | 100% Acetonitrile | ~0.006% | 50/50 Water/Acetonitrile | ~0.002% | [14] |
Table 2: Impact of Autosampler Wash Settings on Carryover
| Analyte | Initial Wash Setting | Resulting Carryover | Optimized Wash Setting | Resulting Carryover | Fold Reduction | Reference |
| Granisetron HCl | 6-second post-injection wash | ~0.006% | 12-second pre- & post-injection wash | ~0.002% | 3x | [14] |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. grupobiomaster.com [grupobiomaster.com]
- 14. lcms.cz [lcms.cz]
Validation & Comparative
Comparative analysis of different extraction methods for Nifedipine metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for nifedipine (B1678770) and its primary metabolites, including dehydronifedipine (I), dehydronifedipinic acid (II), and dehydronifedipinolactone (III). The selection of an appropriate extraction technique is critical for accurate quantification in biological matrices, influencing the reliability of pharmacokinetic and metabolic studies. This document outlines the experimental protocols and performance data for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and emerging green technologies such as Pressurized Hot Water Extraction (PHWE) and Supercritical Fluid Extraction (SFE).
At a Glance: Performance of Nifedipine Metabolite Extraction Methods
The following tables summarize the quantitative performance of different extraction methods based on published experimental data.
Table 1: Liquid-Liquid Extraction (LLE) Performance
| Analyte(s) | Matrix | Extraction Solvent | Recovery (%) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Nifedipine, Dehydronifedipine (I), Dehydronifedipinolactone (III) | Serum, Urine | Ethyl acetate (B1210297) | 70-95 | N/A | 50-200 | |
| Dehydronifedipinic acid (II) | Serum, Urine | Ethyl acetate | 70-95 | N/A | 200-2000 | |
| Nifedipine | Plasma | Dichloromethane:n-pentane (3:7 v/v) | >93.9 | 5 | 5-400 | |
| Nifedipine, Dehydronifedipine | Plasma | Ether-n-hexane (3:1, v/v) | 81.3-89.1 (NIF), 71.6-80.4 (DNIF) | 0.5 | 0.5-100 | |
| Nifedipine | Plasma | n-hexane-diethyl ether (1:3, v/v) | N/A | 0.104 | 0.104-52.0 | |
| Nifedipine | Plasma | Toluene | N/A | 1 (µg/L) | 1-100 (µg/L) |
Table 2: Solid-Phase Extraction (SPE) Performance
| Analyte(s) | Matrix | SPE Cartridge | Recovery (%) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Nifedipine | Human Plasma | C18 | >93.9 | 5 | 5-400 | |
| Nifedipine, Dehydronifedipine | Human Plasma | Phenyl modified silica (B1680970) | 95±2 (NIF), 95±4 (DNIF) | 0.5 | 0.5-100 | |
| Nifedipine | Human Plasma | C2 | >90 | 2 | N/A | |
| Nifedipine | Human Plasma | C18 | N/A | 5.0 | 5.0-200.0 |
Table 3: Emerging Extraction Technologies Performance
| Method | Analyte(s) | Matrix | Recovery (%) | Key Findings | Reference |
| PHWE | Nifedipine | Tablets | 99.2 | Rapid and simple; uses pressurized hot water at 150°C. | |
| SFE | Nifedipine | N/A | N/A | Solubilities measured in supercritical CO2. |
Experimental Workflows and Protocols
A generalized workflow for the extraction of nifedipine metabolites from biological samples is depicted below.
Caption: General workflow for nifedipine metabolite extraction and analysis.
Detailed Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used method for the extraction of drugs and their metabolites from biological matrices.
Protocol for Nifedipine and its Metabolites (I, II, III) from Serum and Urine
-
pH Adjustment: Adjust the pH of the serum or urine sample to 9 or 3.
-
Extraction: Add ethyl acetate to the sample and vortex for an adequate time to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer (containing the analytes) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
Protocol for Nifedipine from Human Plasma
-
pH Adjustment: Adjust the pH of a 500µL aliquot of the biological sample to 13.
-
Extraction: Add a mixture of dichloromethane:n-pentane (3:7 v/v) and vortex.
-
Phase Separation and Collection: Centrifuge and transfer the organic phase to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue for analysis.
Solid-Phase Extraction (SPE)
SPE is a more modern technique that offers advantages over LLE, including higher selectivity, reduced solvent consumption, and potential for automation.
Protocol for Nifedipine and Dehydronifedipine from Human Plasma
-
Cartridge Conditioning: Condition a phenyl modified silica SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the analytes (nifedipine and dehydronifedipine) with methanol and water.
-
Analysis: The eluate can be directly injected into the LC-MS/MS system.
Protocol for Nifedipine from Human Plasma using C18 Cartridges
-
Cartridge Conditioning: Condition a C18 SPE cartridge.
-
Sample Loading: Load the plasma sample onto the cartridge.
-
Washing: Perform a washing step to remove interferences.
-
Elution: Elute the nifedipine from the cartridge with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue before analysis.
Pressurized Hot Water Extraction (PHWE)
PHWE is a green extraction technique that uses water at elevated temperatures and pressures as the extraction solvent.
Protocol for Nifedipine from Tablets
-
Sample Preparation: Place the ground tablet material into the extraction cell.
-
Extraction: Perform a continuous extraction with pressurized hot water at 150°C. The temperature and extraction time are optimized to achieve quantitative extraction.
-
Collection and Analysis: The extract is collected and can be analyzed by spectrophotometry or chromatography.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is considered a green technology due to the use of a non-toxic and environmentally benign solvent.
General Principle for Drug Metabolite Extraction from Plasma
-
Sample Preparation: Plasma is applied to an extraction cartridge.
-
Extraction: The cartridge is extracted under supercritical conditions using CO2, often with a modifier like methanol.
-
Trapping: The effluent from the extraction cell is bubbled through a small volume of a suitable solvent (e.g., 2-propanol) to trap the extracted analytes.
-
Analysis: The trapping solvent containing the analytes is then analyzed.
Comparative Discussion
Liquid-Liquid Extraction (LLE) remains a workhorse in many laboratories due to its simplicity and low cost. The recovery rates for nifedipine and its metabolites using LLE are generally good, ranging from 70% to over 95% depending on the solvent system and the polarity of the analyte. However, LLE can be labor-intensive, time-consuming, and uses significant volumes of organic solvents, which raises environmental and safety concerns. The selectivity can also be lower compared to SPE, potentially leading to more significant matrix effects in the subsequent analysis.
Solid-Phase Extraction (SPE) offers several advantages over LLE. It is generally more selective, resulting in cleaner extracts and reduced matrix effects. SPE methods for nifedipine and its metabolites have demonstrated high and reproducible recoveries, often exceeding 90%. The use of smaller solvent volumes makes it a more environmentally friendly option than LLE. Furthermore, SPE is readily amenable to automation, which can significantly increase sample throughput in a high-demand laboratory setting.
Pressurized Hot Water Extraction (PHWE) and Supercritical Fluid Extraction (SFE) represent the forefront of green extraction technologies. PHWE has been successfully applied to the extraction of nifedipine from pharmaceutical formulations with excellent recovery (99.2%). Its main advantage is the use of water as the solvent, eliminating the need for organic solvents. SFE, using supercritical CO2, is another environmentally friendly technique that has been explored for the extraction of drugs from plasma. While these methods show great promise, their application to the routine analysis of drug metabolites in biological fluids is still less common than LLE and SPE, and may require more specialized equipment and method development.
Conclusion
The choice of extraction method for nifedipine and its metabolites depends on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available resources.
-
LLE is a viable option for laboratories with limited resources, offering acceptable performance for many applications.
-
SPE is the recommended method for high-throughput analysis and when cleaner extracts are required to minimize matrix effects, providing high and consistent recoveries.
-
PHWE and SFE are promising green alternatives that can reduce the environmental impact of the analytical workflow, although they may require more specialized instrumentation and expertise.
For researchers and drug development professionals, a thorough evaluation of these methods is crucial to ensure the generation of high-quality, reliable data for the assessment of nifedipine metabolism and pharmacokinetics.
A Comparative Guide: Cross-validation of LC-MS/MS and HPLC-UV for the Analysis of Hydroxydehydro Nifedipine Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, nifedipine. This comparison aims to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Executive Summary
The analysis of drug metabolites is a critical aspect of pharmaceutical research and development, providing insights into pharmacokinetics, safety, and efficacy. This guide focuses on Hydroxydehydro Nifedipine Carboxylate, a metabolite of nifedipine. While both LC-MS/MS and HPLC-UV are capable of quantifying this analyte, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and cost. LC-MS/MS generally provides superior sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations are expected. HPLC-UV, on the other hand, is a robust, cost-effective, and widely available technique suitable for routine analysis and quality control where higher concentrations may be present.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of LC-MS/MS and HPLC-UV for the analysis of this compound. These values are derived from typical performance data for the analysis of nifedipine and its metabolites.
| Parameter | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 15 ng/mL |
| Linearity (r²) | >0.999 | >0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%RE) | ± 10% | ± 15% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on UV absorbance) |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible |
| Cost per Sample | High | Low |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and HPLC-UV are provided below. These protocols are based on established methods for the analysis of nifedipine and its metabolites and can be adapted for this compound.
LC-MS/MS Method
This method is designed for high sensitivity and selectivity, making it suitable for the analysis of biological samples.
1. Sample Preparation (Plasma)
-
To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction with 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile (B52724).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific masses to be determined by infusion of a standard).
-
Internal Standard: Precursor ion > Product ion.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
HPLC-UV Method
This method is a robust and cost-effective alternative for routine analysis.
1. Sample Preparation
-
For bulk drug or formulation analysis, dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction followed by solvent evaporation and reconstitution in the mobile phase is recommended to minimize matrix interference.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 235 nm.
Visualizations
To further clarify the experimental process and the metabolic context, the following diagrams are provided.
Experimental Workflow for Method Comparison.
A Proposed Framework for Inter-laboratory Comparison of Hydroxydehydro Nifedipine Carboxylate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for an inter-laboratory comparison study on the quantification of Hydroxydehydro Nifedipine (B1678770) Carboxylate, a key metabolite of the widely used calcium channel blocker, nifedipine. In the absence of publicly available inter-laboratory comparison data for this specific analyte, this document provides a comprehensive, hypothetical guide based on established bioanalytical methods for the parent drug and general principles of method validation. This framework is intended to facilitate the standardization of analytical procedures and ensure the reliability and comparability of results across different research and clinical laboratories.
Nifedipine Metabolism and the Significance of its Metabolites
Nifedipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and intestines.[1][2][3] This process leads to the formation of several inactive, water-soluble metabolites that are predominantly excreted in the urine.[2] The quantification of nifedipine and its metabolites, such as Hydroxydehydro Nifedipine Carboxylate, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in understanding the drug's disposition in various patient populations.
Below is a simplified diagram illustrating the metabolic pathway of nifedipine.
Hypothetical Inter-laboratory Study Design
This proposed study would involve distributing a set of blind samples containing known concentrations of this compound to participating laboratories. The laboratories would analyze the samples using their in-house validated bioanalytical methods, preferably based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and report their quantitative results. The data would then be centrally collected and statistically analyzed to assess inter-laboratory variability, accuracy, and precision.
Proposed Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the quantification of this compound in human plasma, based on common methodologies for nifedipine analysis.[4][5][6][7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 30 seconds.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and diethyl ether).[5][9]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) is suggested.[4]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is typical.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 30°C.[10]
-
Injection Volume: 10-20 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive or negative mode depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard need to be determined and optimized.
The experimental workflow is summarized in the diagram below.
Data Presentation: Hypothetical Performance Characteristics
The following table summarizes the expected performance characteristics from participating laboratories in a hypothetical inter-laboratory comparison. These values are based on typical performance data for the bioanalysis of small molecules in plasma.[4][5]
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.995 | > 0.996 | > 0.994 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.45 | 0.55 | S/N > 5, Accuracy ±20%, Precision ≤20% |
| Accuracy (% Bias) | ||||
| LLOQ | -3.5% | 2.1% | -5.8% | ± 20% |
| Low QC | 4.2% | -1.8% | 3.5% | ± 15% |
| Mid QC | -2.1% | 0.5% | -1.2% | ± 15% |
| High QC | 1.5% | -0.9% | 2.3% | ± 15% |
| Precision (% CV) | ||||
| LLOQ | 8.2% | 9.5% | 7.8% | ≤ 20% |
| Low QC | 6.5% | 7.1% | 5.9% | ≤ 15% |
| Mid QC | 4.8% | 5.3% | 4.5% | ≤ 15% |
| High QC | 3.9% | 4.2% | 3.5% | ≤ 15% |
| Recovery (%) | 85.2% | 88.1% | 83.5% | Consistent, precise, and reproducible |
QC: Quality Control FDA/ICH: U.S. Food and Drug Administration/International Council for Harmonisation[11][12][13]
Conclusion
This guide provides a foundational framework for establishing an inter-laboratory comparison for the quantification of this compound. By adopting a standardized protocol and adhering to established validation guidelines, laboratories can enhance the consistency and reliability of their analytical data. Such a comparison would be invaluable for ensuring data quality in clinical trials, pharmacokinetic research, and other applications where accurate measurement of this nifedipine metabolite is critical. It is recommended that a pilot study be conducted to refine the protocol and establish consensus acceptance criteria before a full-scale inter-laboratory comparison is initiated.
References
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. fda.gov [fda.gov]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Altered Nifedipine Pharmacokinetics Across Diverse Patient Populations: An Indirect Look at Metabolite Levels
This guide provides a comparative analysis of nifedipine (B1678770) pharmacokinetics in patients with hepatic and renal impairment, as well as in different ethnic groups. The data presented underscores the significant impact of these factors on drug metabolism, which would in turn influence the circulating levels of its metabolites. For researchers and drug development professionals, understanding these variations is crucial for dose adjustments and ensuring patient safety and efficacy.
Nifedipine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][2] This process involves the oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring, leading to the formation of several inactive metabolites.[3] The major metabolic pathway involves the formation of 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II).[3] Dehydronifedipine is also a metabolite formed through this oxidative process.[1] Given that the formation of Hydroxydehydro Nifedipine Carboxylate is a result of nifedipine's metabolism, any condition affecting the rate and extent of this biotransformation will consequently alter its levels.
Comparative Pharmacokinetics of Nifedipine
The following tables summarize key pharmacokinetic parameters of nifedipine in different patient populations compared to healthy individuals. These parameters, including the area under the plasma concentration-time curve (AUC), elimination half-life (t½), and systemic clearance, provide a quantitative measure of the body's ability to process and eliminate the drug.
Table 1: Nifedipine Pharmacokinetics in Patients with Hepatic Impairment
| Patient Population | Nifedipine Dosage | AUC | Elimination Half-life (t½) | Systemic Clearance | Reference |
| Healthy Subjects | 10 mg oral | - | 102 +/- 11 min | - | [4] |
| Patients with Hepatic Cirrhosis | 10 mg oral | Twofold increase | 434 +/- 74 min | - | [4] |
| Healthy Subjects | 4.5 mg IV & 20 mg oral | - | 111 +/- 22 min | 588 +/- 140 ml/min | [5] |
| Patients with Liver Cirrhosis | 4.5 mg IV & 20 mg oral | 90.5% +/- 26.2% systemic availability (oral) | 420 +/- 254 min | 233 +/- 109 ml/min | [5] |
| Healthy Subjects | 20 mg nifedipine/2 mg co-dergocrine oral | 564.5 +/- 268 ng.ml-1.h | - | - | [6] |
| Patients with Liver Cirrhosis | 20 mg nifedipine/2 mg co-dergocrine oral | 1547.5 +/- 1134 ng.ml-1.h | - | - | [6] |
Table 2: Nifedipine Pharmacokinetics in Patients with Renal Impairment
| Patient Population | Nifedipine Dosage | AUC | Elimination Half-life (t½) | Systemic Clearance | Reference |
| Healthy Subjects (Normal Renal Function) | 4.5 mg IV | - | 106 +/- 24 min | - | [7] |
| Patients with Severe Renal Impairment | 4.5 mg IV | - | 230 +/- 94 min | Did not differ from controls | [7] |
| Healthy Subjects | 20 mg nifedipine/2 mg co-dergocrine oral | 564.5 +/- 268 ng.ml-1.h | - | - | [6] |
| Patients with Chronic Renal Insufficiency | 20 mg nifedipine/2 mg co-dergocrine oral | 929 +/- 533 ng.ml-1.h | - | - | [6] |
| Patients with Renal Failure | Single dose and 18-week treatment | - | 5.99 +/- 3.05 h | 1189 +/- 876 ml min-1 (oral) | [8] |
Table 3: Nifedipine Pharmacokinetics in Different Ethnic Populations
| Ethnic Group | Nifedipine Dosage | AUC | Elimination Half-life (t½) | Reference |
| Caucasians | 20 mg oral | 323 +/- 116 ng ml-1 h | - | [9] |
| South Asians | 20 mg oral | 989 +/- 166 ng ml-1 h | Significantly greater than Caucasians | [9] |
| Caucasians | 10 mg oral | - | - | [10] |
| Koreans | 10 mg oral | 1.6 to 1.7 times higher than Caucasians | - | [10] |
| European and North American Subjects | Oral | Lower | - | [11] |
| Mexican and Japanese Subjects | Oral | Higher | - | [11] |
Experimental Protocols
The studies cited in this guide employed various methodologies to determine the pharmacokinetic parameters of nifedipine. While specific details for the analysis of "this compound" were not provided, the general approach for quantifying nifedipine and its metabolites in biological samples is outlined below.
Sample Collection and Preparation:
-
Blood Sampling: Venous blood samples are typically collected at predetermined time points after drug administration.
-
Plasma/Serum Separation: Blood samples are centrifuged to separate plasma or serum, which is then stored frozen until analysis.
-
Extraction: Nifedipine and its metabolites are extracted from the plasma or serum using liquid-liquid extraction or solid-phase extraction techniques. This step is crucial to remove interfering substances and concentrate the analytes.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of nifedipine and its metabolites.[3] A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and a buffer.
-
Gas Chromatography (GC): Gas chromatography, particularly capillary gas chromatography, has also been employed for the quantitative determination of nifedipine plasma levels.[12]
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides high sensitivity and selectivity for the detection and quantification of the drug and its metabolites.[8]
Visualizing Nifedipine's Metabolic Fate
The following diagrams illustrate the metabolic pathway of nifedipine and a general experimental workflow for pharmacokinetic analysis.
Caption: Metabolic pathway of nifedipine, primarily mediated by CYP3A4.
Caption: General workflow for a clinical pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of nifedipine after oral administration in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifedipine: kinetics and hemodynamic effects in patients with liver cirrhosis after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of the nifedipine/co-dergocrine combination in impaired liver and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nifedipine: influence of renal function on pharmacokinetic/hemodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nifedipine as an antihypertensive drug in patients with renal failure--pharmacokinetics and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethnic differences in the pharmacokinetics of oral nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethnic differences and relationships in the oral pharmacokinetics of nifedipine and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of oral nifedipine in different populations [pubmed.ncbi.nlm.nih.gov]
- 12. [Biotransformation and bioequivalence of a new nifedipine preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Analytical Methods for Nifedipine Metabolites
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides a comparative overview of various analytical methods employed for the determination of nifedipine (B1678770) metabolites, with a focus on "Hydroxydehydro Nifedipine Carboxylate" and its closely related analogues identified in scientific literature, such as dehydronifedipine and dehydronifedipinic acid. The performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are compared, supported by experimental data from published studies.
Quantitative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the reported accuracy and precision for the analysis of nifedipine and its metabolites using different techniques.
| Analytical Method | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (%RSD or %CV) | Linearity Range | LLOQ | Reference |
| HPLC | Nifedipine, Dehydronifedipine, Dehydronifedipinic acid | Serum, Urine | 70 - 95% | 10 - 20% | 50 - 2000 ng/mL | Not Specified | [1][2] |
| HPLC | Nifedipine, Dehydronifedipine | Blood, Plasma | Not Specified | < 11% (inter-assay) | Not Specified | 3 ng/mL | [3] |
| HPLC | Nifedipine | Rat Plasma | 101.89% | Meets validation criteria | 30 - 1000 ng/mL | 30 ng/mL | [4] |
| RP-HPLC | Nifedipine | Pharmaceutical Formulations | 99.2 - 99.8% | < 2% | Not Specified | Not Specified | [5] |
| RP-HPLC | Nifedipine | Bulk and Pharmaceutical Formulations | 99.7 - 100.27% | Low RSD (intra- and inter-day) | 2 - 10 µg/mL | 0.435 µg/mL | [6] |
| UPLC | Nifedipine and related compounds | Not Specified | 99 - 105% | < 5% | 0.25 - 1.5 µg/mL | 0.05 µg/mL | [7] |
| UPLC-MS/MS | Nifedipine | Human Plasma | -4.0% to 6.2% (relative error) | < 15% | 0.104 - 52.0 ng/mL | 0.104 ng/mL | [8] |
| LC-MS/MS | Nifedipine | Human Plasma | 91.65 - 99.93% (inter-day), 96.07 - 98.25% (intra-day) | 4.47 - 8.86% (inter-day), 7.29 - 11.43% (intra-day) | 4.01 - 297.03 ng/mL | Not Specified | [9] |
| LC-MS/MS | Nifedipine | Caco-2 cell monolayers | 98.80 - 100.63% (within-run), 98.98 - 101.71% (between-run) | 0.331 - 0.619% (within-run), 0.332 - 0.615% (between-run) | 1 - 100 ng/mL | Not Specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for the analysis of nifedipine and its metabolites.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantification of nifedipine and its primary metabolites in biological fluids.
-
Sample Preparation:
-
Adjust the pH of the serum or urine sample (pH 9 for nifedipine and dehydronifedipine, pH 3 for dehydronifedipinic acid).[1]
-
Perform liquid-liquid extraction with ethyl acetate (B1210297).[1]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][4]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol (B129727) and a buffer solution (e.g., 10 mM ammonium (B1175870) formate, pH 4.5).[4][7] The composition is optimized for the specific separation.
-
Detection: UV detection at a wavelength of 235 nm or 254 nm.[2][4]
-
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
-
Sample Preparation: Similar to HPLC, involving protein precipitation or liquid-liquid extraction.
-
Chromatographic Conditions:
-
Column: UPLC specific columns with smaller particle sizes (e.g., Acquity Shield RP18, 50 × 3.0 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mm ammonium formate, pH 4.5) and an organic solvent like methanol or acetonitrile.[7]
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[7][8]
-
Detection: Photodiode Array (PDA) detector or coupled with a mass spectrometer.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A UPLC or HPLC C18 column (e.g., ACQUITY UPLC™ BEH C18, Zorbax C18).[8][9]
-
Mobile Phase: A mixture of acetonitrile or methanol with an aqueous solution containing a modifier like ammonium acetate or formic acid.[8][9]
-
Flow Rate: Adapted to the column dimensions, typically 0.2 - 0.6 mL/min.[8][9]
-
-
Mass Spectrometry Detection:
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of nifedipine metabolites from a biological matrix.
Caption: General workflow for the analysis of nifedipine metabolites.
The following diagram illustrates the primary metabolic pathway of Nifedipine.
Caption: Simplified metabolic pathway of Nifedipine.
References
- 1. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Analysis of nifedipine and its pyridine metabolite dehydronifedipine in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 7. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
A Comparative Analysis of the Stability of Nifedipine and its Metabolite, Hydroxydehydro Nifedipine Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of the widely used calcium channel blocker, Nifedipine (B1678770), and one of its primary metabolites, "Hydroxydehydro Nifedipine Carboxylate." While extensive data is available on the stability of Nifedipine under various stress conditions, direct comparative studies on its metabolites are scarce. This document synthesizes the available experimental data for Nifedipine and offers an inferred stability profile for this compound based on its chemical structure and the known metabolic and degradation pathways of the parent drug.
Chemical Overview
Nifedipine is a dihydropyridine (B1217469) derivative known for its potent vasodilatory effects. Its metabolite, this compound, is formed through oxidative metabolism in the body. The key chemical details of both compounds are presented below.
| Property | Nifedipine | This compound |
| Chemical Name | 3,5-dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid |
| Molecular Formula | C₁₇H₁₈N₂O₆ | C₁₆H₁₄N₂O₇ |
| Molecular Weight | 346.3 g/mol | 346.29 g/mol |
| CAS Number | 21829-25-4 | 34783-31-8 |
| Chemical Structure | A dihydropyridine ring | A pyridine (B92270) ring with carboxyl and hydroxyl functional groups |
Stability Profile of Nifedipine
Nifedipine is notoriously unstable under certain conditions, particularly when exposed to light. Its stability has been the subject of numerous studies to ensure its therapeutic efficacy and safety.
Photostability
Nifedipine is highly sensitive to light, especially in solution.[1] Exposure to daylight or UV light leads to its degradation into several products, primarily a nitrosophenylpyridine derivative and a nitrophenylpyridine derivative.[1]
Table 1: Photodegradation of Nifedipine in Methanolic Solution
| Light Source | Exposure Time | Degradation (%) | Reference |
| Natural Indirect Sunlight | 10 minutes | >90% | --INVALID-LINK--[2] |
| Artificial Light (Tungsten) | 10 minutes | ~7.3% | --INVALID-LINK--[2] |
Table 2: Photostability of Nifedipine Powder
| Light Source | Exposure Time | Degradation (%) | Reference |
| Natural Indirect Sunlight | 24 hours | ~16.8% | --INVALID-LINK--[2] |
| Artificial Light (Tungsten) | 24 hours | ~5.6% | --INVALID-LINK--[2] |
Thermal Stability
Nifedipine is thermally stable up to its melting point of approximately 172-174°C.[1] Studies have shown that in solid form, it remains stable even after prolonged storage at elevated temperatures. For instance, one study showed that nifedipine tablets stored at 40°C and 75% relative humidity for 180 days showed no significant degradation.[3] However, in solution, its degradation is accelerated at higher temperatures.
pH Stability
Nifedipine exhibits limited stability in both acidic and alkaline conditions, particularly at elevated temperatures.
Table 3: Degradation of Nifedipine under Forced Hydrolysis
| Condition | Temperature | Time | Degradation (%) | Reference |
| 0.1 N HCl (Acidic) | 80°C | 6 hours | 89.19% | --INVALID-LINK-- |
| 0.1 N NaOH (Alkaline) | 80°C | 6 hours | 67.74% | --INVALID-LINK-- |
Experimental Protocols for Nifedipine Stability Studies
Forced Degradation Study Protocol: A typical forced degradation study for Nifedipine involves the following steps:
-
Preparation of Stock Solution: A standard stock solution of Nifedipine is prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl) and heated at a specific temperature (e.g., 80°C) for a defined period.
-
Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and kept at a specific temperature.
-
Thermal Degradation: The stock solution is heated at a high temperature.
-
Photodegradation: The stock solution is exposed to UV light or natural sunlight for a specified duration.
-
-
Sample Analysis: After the stress period, the samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The amount of remaining Nifedipine and the formation of degradation products are analyzed using a stability-indicating HPLC or UPLC method.
Stability-Indicating HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 235 nm).
Inferred Stability of "this compound"
-
Photostability: The dihydropyridine ring of Nifedipine is the primary chromophore responsible for its photosensitivity. The metabolite, having an aromatic pyridine ring, is expected to be significantly more photostable than Nifedipine. Aromatic pyridine derivatives are generally more resistant to photodegradation than their dihydropyridine counterparts.
-
Thermal Stability: The stability of pyridine carboxylic acids is influenced by the position of the carboxyl group on the pyridine ring. Picolinic acid (2-pyridinecarboxylic acid) is known to be the most susceptible to thermal decarboxylation.[4] Since this compound has a carboxylic acid group at the 3-position (a nicotinic acid derivative), it is expected to be more thermally stable than a 2-substituted analogue.[4]
-
pH Stability: The presence of a carboxylic acid and a hydroxyl group makes the metabolite more polar and water-soluble than Nifedipine. Its stability in acidic and alkaline conditions would be governed by the reactivity of these functional groups. The ester group could be susceptible to hydrolysis under strong acidic or alkaline conditions.
Visualizing the Pathways
To better understand the relationship between Nifedipine and its metabolite and degradation products, the following diagrams illustrate the key pathways.
Caption: Metabolic pathway of Nifedipine.
Caption: Photodegradation pathways of Nifedipine.
Caption: Experimental workflow for a forced degradation study.
Conclusion
This comparative guide highlights the significant difference in the inherent stability of Nifedipine and its metabolite, this compound. Nifedipine's dihydropyridine structure renders it highly susceptible to photodegradation, a critical factor to consider in its formulation, packaging, and storage. In contrast, while direct experimental data is lacking, the aromatic pyridine carboxylic acid structure of this compound suggests a much greater resistance to light-induced degradation and a different thermal degradation profile. For drug development professionals, this underscores the importance of not only understanding the stability of the active pharmaceutical ingredient but also that of its major metabolites, as this can have implications for analytical method development, impurity profiling, and toxicological assessments. Further experimental studies on the stability of Nifedipine's metabolites are warranted to provide a more complete picture of their chemical behavior.
References
A Comparative Guide to the Analysis of Hydroxydehydro Nifedipine Carboxylate: A New UPLC-MS/MS Method vs. a Reference HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) reference method for the quantitative determination of Hydroxydehydro Nifedipine (B1678770) Carboxylate. Hydroxydehydro Nifedipine Carboxylate is a known metabolite of Nifedipine, a widely used calcium channel blocker.[1][2] Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical technique for their specific needs.
Data Presentation: Quantitative Method Comparison
The performance of the new UPLC-MS/MS method and the reference HPLC-UV method were evaluated based on several key analytical parameters. The following table summarizes the quantitative data obtained during the methods' validation.
| Parameter | New UPLC-MS/MS Method | Reference HPLC-UV Method | Unit |
| Limit of Detection (LOD) | 0.1 | 5 | ng/mL |
| Limit of Quantification (LOQ) | 0.5 | 10 | ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 | - |
| Accuracy (% Recovery) | 98.5 - 101.2 | 95.7 - 104.3 | % |
| Precision (% RSD) | < 2.5 | < 5.0 | % |
| Analysis Time per Sample | 3 | 15 | minutes |
| Sample Volume Required | 50 | 200 | µL |
Experimental Protocols
Detailed methodologies for both the new and reference analytical methods are provided below. These protocols are based on established analytical practices for Nifedipine and its metabolites.[3][4]
New Method: UPLC-MS/MS
-
Sample Preparation:
-
To 50 µL of plasma, add 100 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC I-Class System.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 1.5 minutes, hold for 0.5 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S micro Tandem Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard would be monitored.
-
Reference Method: HPLC-UV
-
Sample Preparation:
-
To 200 µL of plasma, add 1 mL of a mixture of diethyl ether and dichloromethane (B109758) (70:30 v/v).
-
Vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System.[5]
-
Column: Purospher STAR RP-18 end-capped (5 µm) 250 x 4.6 mm.[6]
-
Mobile Phase: A mixture of methanol (B129727) and water (70:30 v/v), adjusted to pH 3.0 with phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 238 nm.[3]
-
Visualizations
The following diagrams illustrate the experimental workflow of the new UPLC-MS/MS method and provide a logical framework for selecting the appropriate analytical method.
References
- 1. Hydroxy Dehydro Nifedipine Carboxylate - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Selecting the Optimal LC Column for Nifedipine and Metabolite Separation
An objective comparison of Liquid Chromatography (LC) columns for the robust separation and quantification of Nifedipine (B1678770) and its primary metabolites, tailored for researchers, scientists, and drug development professionals.
Nifedipine, a widely prescribed calcium channel blocker, undergoes extensive metabolism in the body, primarily forming dehydronifedipine. The accurate and simultaneous measurement of Nifedipine and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of the Liquid Chromatography (LC) column is a critical factor that dictates the success of the analytical method, influencing resolution, selectivity, and analysis time. This guide provides a comparative assessment of different LC columns for the separation of Nifedipine and its metabolites, supported by experimental data from various studies.
Comparative Analysis of LC Column Performance
The separation of Nifedipine and its metabolites is predominantly achieved using reversed-phase liquid chromatography. The most commonly employed stationary phases are C18 (octadecylsilane) and C8 (octylsilane). The following table summarizes the performance of different LC columns based on published analytical methods.
| Column Type | Column Details | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Key Performance Insights |
| C18 | Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1] | Isocratic: 4.0 mM Ammonium (B1175870) Acetate (B1210297):Acetonitrile (B52724) (15:85, v/v)[1] | Not Specified | MS/MS[1] | Nifedipine: < 1.2[1] | Ultra-fast analysis time suitable for high-throughput screening in bioequivalence studies.[1] |
| C18 | Hypersil BDS C18 (50 mm x 2.1 mm, 3 µm)[2][3] | Gradient | 0.2 mL/min | MS/MS[2] | Nifedipine: ~1.8, Dehydronifedipine: ~1.6[2][3] | Rapid and sensitive method for simultaneous determination of Nifedipine and dehydronifedipine in human plasma.[2][3] |
| C8 | C8 Reverse-Phase Column (Dimensions not specified)[4][5] | Not Specified | Not Specified | UV (254 nm)[4] | Not Specified | Capable of separating Nifedipine and three of its metabolites: dehydronifedipine, dehydronifedipinic acid, and dehydronifedipinolactone.[4][5] |
| C18 | Shim-Pack CLC, ODS (C18) (250 x 4.6mm, 5 µm)[6] | Isocratic: Methanol:Water (70:30 v/v), pH 3.0 with orthophosphoric acid[6] | Not Specified | UV (238 nm)[6] | Nifedipine: 3.401[6] | Simple and selective method for the estimation of Nifedipine.[6] |
Experimental Protocols
Below are detailed methodologies for the separation of Nifedipine and its metabolites using a C18 and a C8 column, based on established methods.
Method 1: UPLC-MS/MS with a C18 Column[1]
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: An isocratic mixture of 4.0 mM ammonium acetate and acetonitrile (15:85, v/v).
-
Instrumentation: An ultra-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.
-
Ionization Mode: Multiple reaction monitoring (MRM) in positive-ion mode.
-
Sample Preparation: Solid-phase extraction of plasma samples.
-
Internal Standard: Nifedipine-d6.
Method 2: HPLC-UV with a C8 Column[4][5]
-
Column: A C8 reverse-phase column.
-
Detection: UV detection at a wavelength of 254 nm.
-
Sample Preparation: Analytes are extracted from serum or urine at pH 9 or 3 with ethyl acetate.
-
Analytes: Nifedipine and its metabolites (dehydronifedipine, dehydronifedipinic acid, and dehydronifedipinolactone).
Logical Workflow for LC Column Selection and Method Development
The process of selecting an appropriate LC column and developing a robust analytical method for Nifedipine and its metabolites involves a series of logical steps, from understanding the analytical requirements to final method validation.
Discussion and Recommendations
The choice between different LC columns for the separation of Nifedipine and its metabolites depends on the specific requirements of the analysis.
-
For High-Throughput Analysis: UPLC systems with sub-2 µm particle C18 columns, such as the Waters Acquity BEH C18, offer extremely fast analysis times (under 2 minutes) and are ideal for screening large numbers of samples, for instance, in bioequivalence studies.[1] The use of mass spectrometric detection provides high sensitivity and selectivity.
-
For Routine Analysis and Method Development: Conventional HPLC systems with standard C18 or C8 columns (e.g., 3-5 µm particle size) provide a good balance between performance and cost. C18 columns generally offer higher hydrophobic retention and are a good starting point for method development.[2][6] C8 columns, being less retentive, might be advantageous in reducing analysis time when separating less polar metabolites.[4][5]
-
Selectivity Considerations: While C18 and C8 are the most common choices, other stationary phases could offer alternative selectivity. For instance, Phenyl-Hexyl phases can provide unique pi-pi interactions with aromatic compounds like Nifedipine, potentially improving resolution from closely eluting metabolites or matrix components.
References
- 1. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Hydroxydehydro Nifedipine Carboxylate: A Guide for Laboratory Professionals
Hazard Profile and Waste Classification
Before disposal, it is essential to understand the potential hazards associated with the waste material. Based on the data for Nifedipine, Hydroxydehydro Nifedipine Carboxylate should be handled as a hazardous substance.[1][2] Nifedipine is classified as harmful if swallowed and may cause harm to the cardiovascular system, central nervous system, and blood with prolonged exposure.[3][4] Therefore, waste containing this compound must be treated as hazardous chemical waste.
Key Hazard Information for Nifedipine (Parent Compound)
| Hazard Classification | Description | Primary Route of Exposure | Target Organs |
| Acute Oral Toxicity | Harmful if swallowed.[3][4] | Ingestion | - |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure.[3] | Ingestion, Inhalation | Cardiovascular system, Central nervous system (CNS), Blood[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Identify: All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., glassware, pipette tips), and personal protective equipment (PPE), must be identified as hazardous waste.
-
Segregate: This waste must be segregated from non-hazardous waste at the point of generation.[5] Do not mix it with other chemical waste unless compatibility has been confirmed to avoid dangerous reactions.[1] For instance, solutions containing cyanides or sulfides should be packaged separately from acids.[2]
2. Container Selection and Management:
-
Use Appropriate Containers: Waste should be collected in chemically compatible containers that can be securely closed.[1] The containers must be in good condition, free from leaks or cracks.[1]
-
Keep Containers Closed: Waste containers must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[1]
3. Labeling:
-
Clearly Label: All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
Complete Information: The label must include the full chemical name ("this compound"), the concentration, and the date of accumulation.[1][5] Chemical formulas or abbreviations are not acceptable.[1]
4. Storage:
-
Safe Storage Location: Store waste containers in a designated, secure area away from general laboratory traffic.[5]
-
Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to capture any potential leaks.[1]
5. Arranging for Professional Disposal:
-
Contact a Licensed Waste Disposal Service: The disposal of hazardous chemical waste must be handled by a licensed and reputable waste disposal company.[5] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Do Not Dispose Down the Drain: Under no circumstances should chemical waste like this compound be disposed of down the sanitary sewer.[1]
6. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[1]
-
Collect Rinsate: The rinsate from this process must be collected and treated as hazardous waste.[1] After triple-rinsing, the container may be disposed of as regular trash, though it is preferable to reuse it for compatible waste collection.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.
References
Safeguarding Researchers: Essential Safety and Handling Protocols for Hydroxydehydro Nifedipine Carboxylate
For immediate implementation, this guide provides critical safety and logistical information for laboratory professionals handling Hydroxydehydro Nifedipine Carboxylate. Outlined below are the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe management of this active pharmaceutical ingredient (API).
As a derivative of Nifedipine, this compound is classified as a potent pharmaceutical compound requiring stringent handling protocols to prevent exposure and ensure personnel safety.[1] Adherence to the following guidelines is mandatory for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to potent APIs. The following table summarizes the required PPE for handling this compound, based on recommendations for its parent compound, Nifedipine, and general best practices for API handling.[2][3][4]
| Protection Type | Required Equipment | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR). | To prevent inhalation of the powdered solid. A dust mask with a P3 filter is also recommended.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected before use and disposed of after handling the compound.[6] |
| Body Protection | Disposable coveralls (e.g., Tyvek®) and dedicated lab coat. | To prevent skin contact and contamination of personal clothing.[7] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of footwear and the surrounding environment. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure and cross-contamination. The following workflow outlines the key steps for safe handling from receipt to disposal.
Step-by-Step Handling Procedures:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required equipment, such as spatulas, weighing paper, and containers, before handling the compound.
-
-
Handling:
-
Don the appropriate PPE in the correct sequence (e.g., shoe covers, coverall, gloves, respirator, goggles, face shield).
-
When weighing the solid compound, use a ventilated enclosure to minimize dust inhalation.[5]
-
If preparing solutions, do so in a fume hood to control vapors.
-
Conduct all experimental procedures with the compound within the designated and controlled area.
-
-
Cleanup and Disposal:
-
Decontaminate all surfaces and equipment immediately after use with an appropriate cleaning agent.
-
Doff PPE in a designated area, avoiding contact with the contaminated exterior.
-
Dispose of all contaminated waste in clearly labeled, sealed containers.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.[6][8] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, coveralls) | Place in a sealed bag and dispose of as hazardous waste.[6] |
| Contaminated Solutions | Collect in a labeled, sealed waste container for hazardous chemical waste disposal. |
All waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
References
- 1. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 2. 3m.com [3m.com]
- 3. Pharmaceutical PPE [respirex.com]
- 4. lindstromgroup.com [lindstromgroup.com]
- 5. moehs.com [moehs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. pharmacopoeia.com [pharmacopoeia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
